molecular formula C21H23NO4 B557448 Fmoc-Ile-OH CAS No. 71989-23-6

Fmoc-Ile-OH

Cat. No.: B557448
CAS No.: 71989-23-6
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Isoleucine is an isoleucine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315561
Record name N-Fmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-23-6
Record name N-Fmoc-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-Ile-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and application of N-α-Fmoc-L-isoleucine (Fmoc-Ile-OH), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical characteristics and provides detailed protocols for its use in constructing synthetic peptides.

Core Chemical and Physical Properties

This compound is a white, crystalline powder widely used as a building block in peptide chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino function of isoleucine, allowing for sequential and controlled peptide chain elongation.[2] Its key properties are summarized below.

PropertyValueReferences
CAS Number 71989-23-6[1][3][4]
Molecular Formula C₂₁H₂₃NO₄[3][4]
Molecular Weight 353.41 g/mol [1][4]
Appearance White to off-white fine crystalline powder[1][4]
Melting Point 145-147 °C[1][5]
Optical Rotation [α]²⁰/D -12±1° (c=1 in DMF)[1][5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][4] Soluble in Methanol with very faint turbidity.[1]

Chemical Structure and Stereochemistry

This compound incorporates the essential amino acid L-isoleucine, which is characterized by a chiral side chain. The structure possesses two stereocenters, at the α-carbon (Cα) and the β-carbon (Cβ), with the natural configuration being (2S,3S).[3] This specific stereochemistry is crucial for the final conformation and biological activity of the synthesized peptide. The Fmoc group is attached to the α-amino group via a carbamate (B1207046) linkage.

cluster_Fmoc Fmoc Group cluster_Ile Isoleucine Core Fmoc Fluorenylmethyloxycarbonyl (Fmoc) AlphaC α-Carbon (2S) Fmoc->AlphaC Carbamate Linkage SideChain sec-Butyl Side Chain (3S) AlphaC->SideChain C-C Bond Carboxyl Carboxylic Acid (-OH) AlphaC->Carboxyl C-C Bond

Figure 1: Conceptual structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc/tBu-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on an insoluble polymer support.[6] The synthesis cycle involves two primary steps: the removal of the temporary N-terminal Fmoc group (deprotection) and the formation of a peptide bond with the next incoming Fmoc-protected amino acid (coupling).

start Start: Resin with N-Fmoc Protected Amino Acid (AA_n) deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash Step (DMF) deprotection->wash1 coupling Step 2: Coupling (this compound + Activator) wash1->coupling wash2 Wash Step (DMF) coupling->wash2 next_cycle Resin with Elongated Peptide (Fmoc-Ile-AA_n) wash2->next_cycle final Repeat Cycle for Next Amino Acid next_cycle->final

Figure 2: Standard workflow for an SPPS cycle.

Experimental Protocols

The following protocols are standard methodologies for the use of this compound in manual or automated SPPS. Reagent equivalents are based on the initial loading capacity of the solid-phase resin.

Protocol 1: N-Terminal Fmoc Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling step.

  • Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[7] After swelling, drain the DMF.

  • Deprotection Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[3][5]

  • First Deprotection: Agitate the mixture at room temperature for 5-7 minutes.[3] Drain the reagent solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and thoroughly wash the resin multiple times (5-7x) with DMF to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.[3]

cluster_main Fmoc_Peptide N-Fmoc-Peptide-Resin Proton_Abstraction 1. Abstraction of Acidic Proton Intermediate Dibenzofulvene (DBF) + CO₂ + Peptide-Resin Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Beta_Elimination 2. β-Elimination Adduct_Formation 3. DBF Scavenging Final_Products Free Amine Peptide-Resin + DBF-Piperidine Adduct Intermediate->Final_Products + Piperidine

Figure 3: Mechanism of Fmoc deprotection by piperidine.

Protocol 2: HBTU-Mediated Coupling of this compound

This protocol describes the activation of this compound using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient coupling reagent that minimizes racemization.[7]

  • Reagent Preparation:

    • In a separate vessel, prepare the activation solution by dissolving this compound (3-5 equivalents) and HBTU (3-5 equivalents, equimolar to the amino acid) in DMF.[4]

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution.[8] Let the mixture pre-activate for 3-8 minutes.[4]

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin from the previous step.

    • Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for sterically hindered residues like isoleucine.[3]

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[8]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

References

A Technical Guide to Fmoc-Ile-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed protocol for its use in peptide synthesis, and illustrates the synthesis workflow.

Core Properties of this compound

This compound is an N-terminally protected form of the amino acid L-isoleucine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it ideal for orthogonal peptide synthesis strategies.

PropertyValue
Molecular Formula C21H23NO4[1]
Molecular Weight 353.41 g/mol [1][2]
Appearance White to off-white, fine crystalline powder[1][2]
CAS Number 71989-23-6[1][2]
Melting Point 145-147 °C[1]
Solubility Soluble in DMF and methanol[1][2]
Storage Temperature 2-8°C[1]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for the coupling of this compound onto a solid support resin during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • 20% (v/v) piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • A final wash with DCM can be performed before proceeding to the next deprotection cycle.

  • Monitoring the Coupling Reaction (Optional):

    • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, including the incorporation of this compound.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activator Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Synthesis Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Step Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

Fmoc-Ile-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fmoc-L-Isoleucine (Fmoc-Ile-OH)

Nα-Fmoc-L-isoleucine (this compound) is a pivotal building block in modern biochemical research, particularly in the domain of peptide science. It is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This temporary protecting group is the cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy, valued for its efficiency and use of mild reaction conditions.[1][2] The isoleucine residue itself, with its hydrophobic, chiral side chain, is crucial for defining the structure and function of peptides, influencing everything from protein folding to molecular recognition.[][4]

This guide provides an in-depth overview of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development and biomedical research for scientists and professionals in the field.

Physicochemical and Quantitative Data

The fundamental properties of this compound are critical for its effective use in synthesis. The data below is compiled for easy reference.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[5][6]
Molecular Weight 353.41 g/mol [6][7]
CAS Number 71989-23-6[5][6]
Appearance White to off-white fine crystalline powder[6][7]
Melting Point 145-147 °C[6]
Optical Activity [α]20/D -12 ±1° (c=1 in DMF)[6]
Solubility Soluble in DMF and methanol[6][7]
Storage Temperature 2-8°C[6]

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer unit in Fmoc-based SPPS. This technique allows for the stepwise construction of a peptide chain anchored to an insoluble resin support.[1][8] The Fmoc group's lability to mild bases, like piperidine (B6355638), while being stable to the acidic conditions used for side-chain deprotection, is the key to this strategy's success.[1]

The synthesis cycle involves three main stages:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[9] This exposes a free amine group, ready for the next coupling step.

  • Amino Acid Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling agent (e.g., HBTU, HATU). This activated amino acid is then coupled to the free amine on the resin, forming a new peptide bond.[2][10]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction for the next cycle.[9]

This cycle is repeated until the desired peptide sequence is fully assembled.

Fmoc_SPPS_Cycle A Resin-Bound Peptide (N-terminal Fmoc) B 1. Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide (Free N-terminal Amine) B->C D 2. Activation & Coupling (this compound, Activator, Base) C->D Add this compound E Resin-Bound Peptide (Lengthened by Ile, N-terminal Fmoc) D->E F 3. Washing (DMF) E->F F->A Repeat Cycle

Diagram 1: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Manual this compound Coupling (0.1 mmol Scale)

This protocol outlines a standard procedure for coupling this compound onto a resin with a free amine group.

1. Materials and Reagents:

  • This compound (35.3 mg, 0.1 mmol, 1 equivalent)

  • Peptide-resin with free amine (0.1 mmol scale)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (37.9 mg, 0.1 mmol, 1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (35 μL, 0.2 mmol, 2 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for deprotection

  • Manual synthesis vessel with a frit

2. Deprotection Step (Pre-Coupling):

  • If the synthesis has just completed a previous coupling, the N-terminal Fmoc group must be removed.

  • Swell the peptidyl-resin in DMF for 30-60 minutes.[9]

  • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

  • Repeat the piperidine treatment for an additional 7-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Activation and Coupling Procedure:

  • In a separate vial, dissolve this compound (35.3 mg) and HBTU (37.9 mg) in ~2 mL of DMF.

  • Add DIPEA (35 μL) to the activation solution and vortex for 1-2 minutes. The solution may change color.

  • Immediately add the activated amino acid solution to the deprotected and washed resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings like Isoleucine, longer coupling times may be necessary.

  • After the reaction, drain the vessel and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times).

4. Post-Coupling Check:

  • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

Experimental_Workflow start Start: Peptidyl-Resin (Fmoc-protected) swell Swell Resin in DMF start->swell deprotect Deprotection: 20% Piperidine/DMF swell->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Confirm free amine) wash1->kaiser1 prepare Prepare Activation Solution: This compound + HBTU + DIPEA in DMF kaiser1->prepare Positive couple Coupling Reaction (1-2 hours) prepare->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser2 Kaiser Test (Confirm completion) wash2->kaiser2 recouple Recouple kaiser2->recouple Positive next Proceed to Next Cycle kaiser2->next Negative recouple->couple

Diagram 2: Experimental workflow for a single this compound coupling cycle.

Applications in Research and Drug Development

The incorporation of isoleucine via this compound is critical in synthesizing peptides for various research fields. Isoleucine's nonpolar, hydrophobic side chain is essential for forming hydrophobic cores in proteins, which dictates their three-dimensional structure and stability.[]

  • Therapeutic Peptides: Many peptide drugs rely on specific isoleucine residues for their biological activity. For example, the dipeptide Isoleucine-Tryptophan (IW) has been shown to act as a potent Angiotensin-Converting Enzyme (ACE) inhibitor, presenting antihypertensive effects.[11][12][13] The synthesis of such peptides and their analogues for structure-activity relationship (SAR) studies heavily relies on this compound.

  • Neuroscience and Endocrinology: Peptide Histidine-Isoleucine (PHI) is a neuropeptide with a wide distribution and diverse biological activities, and its synthesis is fundamental to studying its role in neurodegenerative diseases.[14]

  • Immunology: Isoleucine plays a significant role in maintaining immune function, including the enhancement of immune organs and cells.[15] Synthetic peptides containing isoleucine are used as tools to probe and modulate immune responses.

  • Biomaterials: The hydrophobic nature of isoleucine makes it a key component in the design of self-assembling peptides, which are used to create novel scaffolds, hydrogels, and drug delivery systems.

Example Signaling Pathway: ACE Inhibition by Isoleucine-Tryptophan

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I into the potent vasoconstrictor Angiotensin II. Peptides containing isoleucine, such as Isoleucine-Tryptophan (IW), can inhibit ACE, leading to vasodilation and a reduction in blood pressure.[11][12]

Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngII->Vasoconstriction IW Isoleucine-Tryptophan (Synthetic Peptide) IW->ACE Inhibits

Diagram 3: Inhibition of the ACE pathway by the Isoleucine-Tryptophan dipeptide.

Conclusion

This compound is an indispensable reagent in the toolkit of researchers in chemistry, biology, and medicine. Its role as a protected amino acid in solid-phase peptide synthesis enables the precise and efficient construction of complex peptides.[1] The unique properties of the isoleucine side chain contribute significantly to the biological function of these synthetic peptides, driving innovation in areas from therapeutic drug development to advanced biomaterials. A thorough understanding of its properties and application in standardized protocols is essential for achieving high-quality results in peptide research.

References

A Technical Guide to the Storage and Stability of Fmoc-Ile-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The purity and stability of this reagent are paramount, as any degradation can lead to the formation of impurities such as truncated or deletion peptide sequences, compromising the yield, purity, and biological activity of the final peptide. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of this compound, discusses its stability profile, and outlines experimental protocols for assessing its purity and degradation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValue
Chemical Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-147 °C (literature value)
Solubility Soluble in DMF and DMSO. Soluble in methanol (B129727) with potential for faint turbidity.
Optical Rotation [α]20/D approximately -12° (c=1 in DMF)

Storage and Handling Recommendations

The stability of this compound is highly dependent on storage conditions. Inconsistent practices can lead to degradation, primarily through the cleavage of the acid-labile Fmoc protecting group.

Solid this compound

For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. While there are some variations in recommendations from different suppliers, the following guidelines are generally accepted:

Storage ConditionRecommended TemperatureDuration
Long-Term 2-8°C or -20°CFor several years
Working Stock Room Temperature (in a desiccator)For shorter periods, up to 3 years according to some suppliers[1]

Key Handling Practices for Solid this compound:

  • Moisture Protection: this compound is susceptible to hydrolysis. Always store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.

  • Light Sensitivity: While not extremely sensitive to light, it is good practice to store it in an opaque container or in a dark location to prevent any potential photolytic degradation.

  • Temperature Cycling: Avoid frequent temperature cycling. When taking the material out of cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the solid.

This compound in Solution

This compound is significantly less stable in solution, especially in the polar aprotic solvents commonly used in SPPS, such as Dimethylformamide (DMF).

Storage ConditionRecommended TemperatureDuration
Long-Term Stock Solutions -80°CUp to 2 years[1]
Working Stock Solutions -20°CUp to 1 year[1]
Solutions for Immediate Use Room TemperatureShould be used as quickly as possible, ideally within the same day.

Key Handling Practices for this compound Solutions:

  • Solvent Quality: Use high-purity, amine-free DMF for preparing solutions. The presence of amine impurities can catalyze the premature cleavage of the Fmoc group.

  • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

  • Inert Atmosphere: For prolonged storage of solutions, consider flushing the headspace of the vial with an inert gas before sealing.

Stability Profile and Degradation Pathways

The primary route of degradation for this compound is the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This can occur through two main mechanisms: base-catalyzed elimination and thermal degradation.

Base-Catalyzed Degradation

The Fmoc group is designed to be labile to basic conditions. The deprotection reaction in SPPS is typically carried out using a 20% solution of piperidine (B6355638) in DMF. However, even weaker bases or a slightly basic environment can lead to slow degradation over time.

The mechanism proceeds via an E1cB elimination reaction, where a base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amino acid and carbon dioxide.

FmocIleOH This compound Carbanion This compound Carbanion FmocIleOH->Carbanion + Base Base Base (e.g., Piperidine, trace amines) ProtonAbstraction Proton Abstraction DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination IleOH Isoleucine CO2 CO₂ Elimination β-Elimination Adduct DBF-Base Adduct DBF->Adduct cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) ForcedDegradation Forced Degradation Studies MethodOptimization HPLC Method Optimization ForcedDegradation->MethodOptimization Specificity Specificity MethodOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

A Technical Guide to High-Purity Fmoc-Ile-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and purity of amino acid derivatives are of paramount importance. Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity specifications, experimental protocols, and relevant signaling pathways involving isoleucine-containing peptides.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for high-purity this compound is a crucial determinant of success in peptide synthesis. Impurities in the starting material can lead to the formation of deletion sequences, side-reaction products, and other impurities that are difficult to remove during purification.[1] High-purity this compound, typically with a specification of >98% by HPLC, is essential to minimize these risks.[1] Reputable suppliers provide comprehensive Certificates of Analysis (CoA) detailing the purity and other quality control parameters.

A summary of specifications from various commercial suppliers is presented below:

SupplierPurity (HPLC)Enantiomeric PurityAnalytical Methods Cited
Sigma-Aldrich ≥98.0% (T)-Titration, HPLC, Melting Point, Optical Rotation[2]
Chem-Impex ≥ 99.7% (Chiral HPLC)≥ 99.7%Chiral HPLC[3]
CEM Corporation ≥ 99.0%≥ 99.8%HPLC[4]
Thistle Scientific >99% (98.5% min)-HPLC, Melting Point, Optical Rotation
MedChemExpress --Information available upon request[5]
BLD Pharm --Information available upon request[6]

Experimental Protocols

The following protocols outline the standard procedures for the use of this compound in solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. The most common method involves the use of a piperidine (B6355638) solution.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[7][8]

Procedure:

  • To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for a specified period, typically ranging from 5 to 20 minutes.[7][9] A two-step deprotection can also be employed, with an initial 2-minute treatment followed by a second 5-minute treatment with fresh reagent.[7]

  • Following deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of the carboxylic acid moiety. Various coupling reagents can be utilized for this purpose.

Materials:

  • Deprotected peptide-resin

  • This compound (typically 3-5 equivalents relative to the resin loading)

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA, or collidine)

  • Solvent: DMF

Procedure:

  • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF.[1]

  • Add the base (e.g., collidine) to the amino acid solution to facilitate activation.[1]

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for a sufficient duration, typically 1-2 hours, with agitation.[4]

  • After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[1]

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (HCTU/Collidine in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end Elongated Peptide wash2->end

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Neuropeptide Y Signaling Pathway

Isoleucine is a component of many biologically active peptides, such as Neuropeptide Y (NPY). NPY is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation and stress response.[3] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[3][10] The diagram below illustrates a simplified signaling cascade initiated by NPY binding to its receptors.

npy_signaling NPY Neuropeptide Y (NPY) Y_Receptor NPY Receptor (Y1, Y2, Y4, Y5) (GPCR) NPY->Y_Receptor G_Protein Gi/Go Protein Activation Y_Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Ca_Channels Inhibition of Ca2+ Channels G_Protein->Ca_Channels K_Channels Activation of K+ Channels G_Protein->K_Channels cAMP Decreased cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) cAMP->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response

Caption: Simplified Neuropeptide Y (NPY) signaling pathway.

References

safety data sheet and handling precautions for Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Fmoc-Ile-OH

For researchers, scientists, and professionals in drug development, the use of protected amino acids like N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (this compound) is a routine aspect of solid-phase peptide synthesis (SPPS).[1][2] While essential for creating custom peptides, ensuring the safe handling and storage of these reagents is paramount to maintaining a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data and handling precautions for this compound.

Chemical Identification and Properties

This compound is an N-Fmoc-protected form of the essential amino acid L-Isoleucine.[3][4] It is a foundational building block in Fmoc-based peptide synthesis.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 71989-23-6[1][2][3]
Molecular Formula C₂₁H₂₃NO₄[1][2][6]
Molecular Weight 353.41 g/mol [1][3][4][6]
Appearance White to off-white crystalline powder[2][3]
Melting Point 145-147 °C (lit.) to 149-152 °C[1][2][3]
Optical Activity [α]20/D −12±1°, c = 1% in DMF[1]
Solubility Soluble in DMF, DMSO, and methanol.[2][7]
Storage Temperature 2-8°C[1][3]

Hazard Identification and Safety Classifications

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may list the compound as not classified, others provide specific GHS (Globally Harmonized System) classifications.[8][9] It is crucial for researchers to consult the specific SDS provided by their supplier.

Table 2: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementPrecautionary Codes (Examples)References
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270, P301+P312, P330[9]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationP264, P280, P302+P352, P332+P313[9]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[9]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationP261, P271, P304+P340, P312[9]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and risk. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powder form to minimize dust inhalation.[8][9] Provide appropriate exhaust ventilation at places where dust is formed.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurposeReferences
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.Protects eyes from dust particles and splashes.[8]
Hand Protection Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents skin contact.[8]
Skin and Body Protection Wear a lab coat or impervious clothing.Protects skin from accidental exposure.[8]
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially if dust is generated.Prevents inhalation of fine powder.[1]

Hazard_Response_Workflow

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

  • If Inhaled : Move the person into fresh air. If the person is not breathing, give artificial respiration. Consult a physician.[8][10]

  • In Case of Skin Contact : Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][10]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so.[8]

  • Personal Precautions : Use the personal protective equipment outlined in Table 3. Avoid breathing dust and evacuate personnel to safe areas.[8]

  • Environmental Precautions : Do not let the product enter drains. Discharge into the environment must be avoided.[8]

  • Containment and Cleanup : For small spills, use appropriate tools to put the material into a suitable waste disposal container. For large spills, sweep or shovel the material into a labeled container for disposal.[8][10]

Disposal

Dispose of contaminated material and containers at an approved waste disposal plant, in accordance with local, state, and federal regulations.

Storage and Stability

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[1][3] Keep the container tightly closed.[8]

  • Stability : The product is stable under normal, recommended storage conditions.[3]

  • Incompatibilities : Avoid strong oxidizing agents.

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx).[10]

Safe_Handling_Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Isoleucine in Peptide Structure and Function

Isoleucine, a nonpolar, aliphatic amino acid, plays a pivotal role in dictating the structure and function of peptides and proteins. Its unique branched side-chain imparts specific stereochemical constraints and hydrophobic properties that are fundamental to protein folding, stability, and biological activity. This guide provides a comprehensive overview of the multifaceted role of isoleucine, with a focus on its impact on peptide structure, function, and its implications in drug development.

The Structural Significance of Isoleucine in Peptides

Isoleucine's chemical makeup, with a chiral center in its side chain, restricts its conformational freedom compared to its isomer, leucine (B10760876). This inherent rigidity, coupled with its hydrophobicity, makes it a critical determinant of peptide architecture.

Hydrophobic Interactions and Core Formation

Isoleucine's hydrophobic side chain actively participates in the hydrophobic effect, a primary driving force in protein folding.[] It is frequently found buried within the core of globular proteins, where it engages in van der Waals interactions with other nonpolar residues.[2] These interactions are crucial for the formation of a stable hydrophobic core, which shields the nonpolar side chains from the aqueous environment and stabilizes the protein's three-dimensional structure.[3]

The "Branched Aliphatic Side Chain (BASiC) hypothesis" posits that clusters of isoleucine, leucine, and valine (ILV) form highly stable hydrophobic cores that are resistant to water penetration. These ILV clusters are not only integral to the stability of the native protein but also act as stability cores in partially folded, high-energy states.

Conformational Preferences and Secondary Structure

The β-branched nature of isoleucine's side chain influences its preference for certain secondary structures. While it can be found in α-helices, its structure can introduce steric hindrance, making it less favorable for this conformation compared to leucine.[4] However, its presence in α-helices is significant, and its side-chain conformation can be studied in detail using techniques like DNP-enhanced solid-state NMR.[5] Studies have shown that the conformational sampling of the isoleucine side-chain χ2 angle can be determined from 13Cδ1 chemical shifts.[6]

Role in Peptide Aggregation

The hydrophobic nature of isoleucine can also contribute to peptide aggregation, a process implicated in various diseases and a concern in the manufacturing of peptide-based therapeutics.[7][8] The aggregation of peptides is influenced by the amino acid sequence, with hydrophobic residues like isoleucine playing a significant role.[9][10] Understanding the role of isoleucine in aggregation is crucial for designing stable peptide drugs and for elucidating the mechanisms of amyloid diseases.[7]

The Functional Importance of Isoleucine in Peptides

The structural role of isoleucine directly translates to its importance in peptide and protein function, from enzymatic activity to signaling pathways.

Protein-Protein Interactions

Isoleucine residues at the interface of protein complexes contribute significantly to binding affinity and specificity through hydrophobic interactions.[11] The defined structure and hydrophobicity of isoleucine make it an ideal residue for mediating interactions within protein-protein interfaces.

Signaling Pathways and Metabolic Regulation

Isoleucine and other branched-chain amino acids (BCAAs) are not just building blocks of proteins but also act as signaling molecules. Isoleucine plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[12][13][14] It can stimulate the mTOR pathway independently of leucine, leading to the phosphorylation of downstream targets like S6 ribosomal protein and p70S6K.[13][14]

Furthermore, isoleucine is involved in glucose metabolism. It can promote glucose uptake in muscle cells and regulate blood sugar levels.[15][16] This has implications for metabolic diseases such as insulin (B600854) resistance, where elevated levels of BCAAs are often observed.[16]

Immune Function

Recent studies have highlighted the role of isoleucine in modulating the immune system. It can enhance immune function by inducing the expression of host defense peptides like β-defensins.[17] This suggests that isoleucine supplementation could be a potential therapeutic strategy to boost innate and adaptive immunity.[12][17]

Isoleucine in Peptide Drug Design and Development

The unique properties of isoleucine make it a valuable component in the design of peptide-based therapeutics.

Enhancing Peptide Stability

Incorporating isoleucine or its non-natural analogs into peptide drugs can enhance their stability.[] The hydrophobic nature of isoleucine can contribute to a more compact and stable structure, making the peptide less susceptible to proteolytic degradation.[18] Modifications involving isoleucine can also improve the pharmacokinetic profile of a drug by increasing its half-life.[]

Modulating Bioactivity

Strategic placement of isoleucine within a peptide sequence can modulate its biological activity. Its side chain can interact with specific pockets in target receptors, influencing binding affinity and efficacy. The use of non-canonical amino acid analogs of isoleucine further expands the possibilities for fine-tuning the pharmacological properties of peptide drugs.[19]

Quantitative Data on Isoleucine's Impact

The following table summarizes quantitative data related to the properties and effects of isoleucine.

ParameterValue/ObservationSignificanceReference(s)
Molecular Weight 131.17 g/mol Fundamental physical property.[]
Melting Point 284 °CIndicates high thermal stability of the crystalline amino acid.[]
Solubility in Water Moderately solubleCrucial for its transport and metabolism in biological systems.[]
Hydrophobicity High (Nonpolar)Drives protein folding and core formation.[]
α-helical propensity in IDPs ~15%Indicates its contribution to secondary structure formation in disordered proteins.[5]
χ2 angle populations in proteins trans: ~81%, gauche-: ~15%, gauche+: ~2%Defines the conformational landscape of the isoleucine side chain.[6]
Impact on Stability (T to I mutation) Overall stabilizing effectHydrophobic interactions from isoleucine can enhance protein stability.[11]

Experimental Protocols for Studying Isoleucine in Peptides

Distinguishing Isoleucine from Leucine using Mass Spectrometry

Objective: To unambiguously identify isoleucine and leucine residues within a peptide sequence, which is crucial as they are isobaric.

Methodology: Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) - MS³ [20][21]

  • Peptide Ionization and Selection: Peptides are ionized using electrospray ionization (ESI) and the precursor ion of interest is isolated in the mass spectrometer.

  • MS² Fragmentation (ETD): The isolated precursor ion is subjected to ETD. This fragmentation method cleaves the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions while preserving labile post-translational modifications and side chains.

  • Isolation of z• ions: Primary odd-electron z• ions containing the C-terminus of the peptide are isolated.

  • MS³ Fragmentation (HCD): The isolated z• ions are then subjected to HCD. This induces fragmentation of the amino acid side chains.

  • Data Analysis: The fragmentation of the isoleucine side chain produces a characteristic neutral loss of an ethyl radical (C₂H₅•, 29 Da), resulting in a w-ion. Leucine fragmentation leads to a loss of an isobutyl radical (C₄H₉•, 57 Da). The distinct mass difference of these w-ions allows for the confident differentiation between isoleucine and leucine.[20][21]

Conformational Analysis of Isoleucine Side Chains using NMR Spectroscopy

Objective: To determine the conformational populations of the isoleucine side chain (χ2 angle).

Methodology: 2D ¹³C-¹³C DQF-COSY on [¹³C-methyl]-Isoleucine Labeled Proteins [5][6]

  • Sample Preparation: The protein of interest is expressed in media containing selectively labeled [¹³C-methyl]-isoleucine. This ensures that only the methyl carbons of isoleucine are ¹³C-labeled, simplifying the NMR spectra.

  • NMR Data Acquisition: A two-dimensional ¹³C-¹³C Double Quantum Filtered (DQF) COSY experiment is performed. This experiment correlates the chemical shifts of coupled ¹³C nuclei.

  • Spectral Analysis: The chemical shift of the Cδ1 methyl carbon of isoleucine is highly sensitive to the χ2 dihedral angle.

    • A Cδ1 chemical shift of ~11.5 ppm is indicative of a trans conformation.

    • A downfield shift to ~17.4 ppm indicates a gauche- conformation.

    • A smaller population of gauche+ can also be identified.

  • Quantitative Analysis: The relative populations of the different rotameric states (trans, gauche-, gauche+) can be quantified by integrating the volumes of the corresponding cross-peaks in the 2D spectrum.[5][6]

Visualizations

Signaling Pathway

Isoleucine_Signaling cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Responses Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 PI3K PI3K Isoleucine->PI3K Immune_Response Immune Response (β-defensin expression) Isoleucine->Immune_Response Leucine Leucine Leucine->mTORC1 S6K p70S6K mTORC1->S6K Cell_Growth Cell Growth mTORC1->Cell_Growth S6 S6 Ribosomal Protein S6K->S6 Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Isoleucine activates the mTOR and PI3K signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_analysis Structural & Functional Analysis cluster_interpretation Data Interpretation Design Peptide Sequence Design (with Isoleucine) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Mass_Spec Mass Spectrometry (Sequence Verification, Ile/Leu ID) Synthesis->Mass_Spec NMR NMR Spectroscopy (Conformational Analysis) Synthesis->NMR CD Circular Dichroism (Secondary Structure) Synthesis->CD Stability Stability Assays (Proteolytic, Thermal) Synthesis->Stability Function Functional Assays (Binding, Activity) Synthesis->Function Interpretation Structure-Function Relationship Mass_Spec->Interpretation NMR->Interpretation CD->Interpretation Stability->Interpretation Function->Interpretation

Caption: Workflow for studying isoleucine's role in peptides.

References

Methodological & Application

Application Notes and Protocols: Fmoc-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics, research tools, and diagnostics.[1] As an essential amino acid with a sterically hindered β-branched side chain, the efficient incorporation of isoleucine into a growing peptide chain requires optimized protocols to ensure high coupling efficiency and minimize side reactions. These application notes provide detailed protocols and technical guidance for the effective use of this compound in SPPS.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in SPPS.

PropertyValueReference
CAS Number 71989-23-6N/A
Molecular Formula C21H23NO4N/A
Molecular Weight 353.4 g/mol [2]
Appearance White to off-white crystalline powderN/A
Purity ≥98%N/A

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance posed by its β-branched side chain. This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide product. Therefore, the choice of coupling reagents and reaction conditions is critical to overcome this hurdle.

Recommended Coupling Reagents for this compound

For sterically hindered amino acids like isoleucine, the use of highly efficient coupling reagents is recommended. Onium salt-based reagents, such as aminium/uronium and phosphonium (B103445) salts, are generally more effective than carbodiimides alone.

Coupling ReagentClassKey Advantages for this compoundTypical Reaction Time
HATU Aminium/Uronium SaltRapid reaction kinetics, high coupling efficiency, suppresses racemization.[3]30 minutes - 4 hours
HBTU Aminium/Uronium SaltFast and efficient, widely used in SPPS.30 - 60 minutes
PyBOP Phosphonium SaltEffective for hindered couplings and cyclization reactions.1 - 4 hours
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, low risk of guanidinylation side reactions.60 - 120 minutes

Note: The coupling efficiency of this compound is highly sequence-dependent and can be influenced by the preceding amino acid residue and the overall peptide sequence. While direct comparative data for this compound is limited, the general performance of these reagents with sterically hindered amino acids suggests that HATU and HBTU often provide higher coupling yields in shorter reaction times.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis involving the coupling of this compound. These can be adapted for automated synthesizers.

Protocol 1: Standard Manual SPPS Coupling of this compound using HATU

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide using the highly efficient HATU reagent.[3]

Materials:

  • This compound

  • Resin with N-terminal deprotected peptide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in the reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10-minute treatments with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual deprotection solution.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the solution and vortex briefly. This initiates the pre-activation of the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.

  • Monitoring and Washing:

    • After the coupling reaction, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat the activation and coupling steps with fresh reagents.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of this compound. Understanding and addressing these is crucial for obtaining a high-purity final product.

Side ReactionDescriptionMitigation Strategy
Incomplete Coupling Due to steric hindrance, the coupling reaction may not go to completion, leading to deletion sequences.Use highly efficient coupling reagents like HATU or HBTU.[3] Perform a double coupling. Increase reaction time or temperature (with caution to avoid racemization). Use a capping step to terminate unreacted chains.
Epimerization Racemization at the α-carbon of isoleucine can occur, leading to the incorporation of the D-allo-isoleucine diastereomer.Use of urethane-based protecting groups like Fmoc significantly suppresses epimerization.[4] The addition of additives like HOBt or Oxyma Pure can further minimize this risk. Avoid prolonged exposure to strong bases.

Application Example: Icatibant and the Bradykinin (B550075) B2 Receptor Signaling Pathway

Icatibant is a synthetic decapeptide drug that contains isoleucine. It acts as a selective antagonist of the bradykinin B2 receptor and is used for the treatment of acute attacks of hereditary angioedema (HAE).[5][6] The synthesis of Icatibant relies on the successful incorporation of isoleucine using SPPS.

Bradykinin B2 Receptor Signaling Pathway

Bradykinin, a potent vasodilator, exerts its effects by binding to the B2 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to increased vascular permeability, vasodilation, and pain, which are the hallmark symptoms of an HAE attack. Icatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby preventing this signaling cascade and alleviating the symptoms.[5][6]

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds & Activates Icatibant Icatibant (this compound containing) Icatibant->B2R Binds & Inhibits Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects: - Vasodilation - Increased Permeability - Pain Ca_release->Downstream PKC->Downstream SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-AA-OH (e.g., this compound + HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitor Completion (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete (Double Couple) repeat_cycle Repeat Cycle for Next Amino Acid monitoring->repeat_cycle Complete repeat_cycle->deprotection cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat_cycle->cleavage Final Residue Coupled purification Purification (HPLC) cleavage->purification final_peptide Final Peptide (Icatibant) purification->final_peptide

References

Standard Coupling Methods for Fmoc-Ile-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine (Ile), a β-branched amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the steric hindrance posed by its bulky side chain. This hindrance can impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Furthermore, the chiral integrity of the α-carbon is susceptible to racemization under certain coupling conditions. The selection of an appropriate coupling method for Fmoc-Ile-OH is therefore critical to ensure high coupling efficiency and minimize epimerization, thereby guaranteeing the synthesis of the target peptide with high purity and biological activity.

These application notes provide a comprehensive overview of the standard and most effective coupling methods for incorporating this compound into a peptide sequence. Detailed protocols for recommended methods are provided, along with a discussion of the factors influencing their success.

Key Considerations for Coupling this compound

Several factors must be considered when choosing a coupling strategy for this compound:

  • Steric Hindrance: The β-branched nature of isoleucine significantly slows down the kinetics of the coupling reaction. Powerful activating reagents are often required to overcome this steric barrier.

  • Racemization/Epimerization: Isoleucine is prone to epimerization at the α-carbon during activation, which can be exacerbated by strong bases and prolonged reaction times. The formation of the D-allo-isoleucine diastereomer is a common side product.

  • Coupling Reagent: The choice of coupling reagent is paramount. Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over older methods like carbodiimides alone due to their higher reactivity and ability to suppress racemization when used with appropriate additives.

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for minimizing racemization and enhancing coupling efficiency.

  • Base: The choice and amount of base used can significantly impact racemization. Weaker bases like N,N-diisopropylethylamine (DIPEA) or collidine are generally favored over stronger bases.

Recommended Coupling Reagents for this compound

Based on their proven efficacy in coupling sterically hindered amino acids and minimizing racemization, the following classes of reagents are recommended for this compound.

Uronium/Aminium Salts

This class of reagents, particularly those based on HOAt and OxymaPure, are highly effective for coupling sterically hindered amino acids.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU demonstrates rapid reaction kinetics and a high capacity to suppress racemization due to the presence of the HOAt moiety.[1]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable to HATU.[2] It boasts enhanced solubility and a better safety profile than benzotriazole-based reagents.[2] The by-products of COMU are water-soluble, which can simplify purification in solution-phase synthesis.[2]

Phosphonium Salts

Phosphonium salt-based reagents are also excellent choices for difficult couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that provides excellent coupling efficiency with minimal racemization.

  • PyAOP ((7-Azabenzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering enhanced reactivity.

Carbodiimides with Additives

While less reactive than uronium/aminium or phosphonium salts, carbodiimides, when used with nucleophilic additives, provide a cost-effective and often highly efficient method for coupling, with a low risk of racemization.

  • DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure: This combination is highly effective and is considered a "green" chemistry option.[3] The use of OxymaPure as an additive has been shown to be superior to HOBt in terms of reducing racemization and improving yields.

Data Presentation: Comparison of Coupling Reagent Performance

Coupling Reagent/MethodReagent ClassRelative Coupling Efficiency for Hindered ResiduesRacemization/Epimerization SuppressionKey AdvantagesKey Disadvantages
HATU/DIPEA Uronium/Aminium SaltVery HighVery HighFast reaction kinetics, proven reliability for difficult sequences.[1]Higher cost, potential for side reactions if not used correctly.
COMU/DIPEA Uronium/Aminium SaltVery HighVery HighHigh efficiency, enhanced solubility, improved safety profile, water-soluble by-products.[2]Can be less stable in DMF solution over time compared to other reagents.
PyBOP/DIPEA Phosphonium SaltHighHighGood solubility, reliable performance.By-products can sometimes be difficult to remove.
DIC/OxymaPure Carbodiimide + AdditiveHighVery HighCost-effective, low risk of racemization, "green" option.[3]Slower reaction rates compared to uronium/phosphonium salts.
DIC/HOBt Carbodiimide + AdditiveModerate to HighHighCost-effective, widely used.Less effective than OxymaPure in suppressing racemization for highly sensitive amino acids.

Note: The actual coupling efficiency and degree of epimerization can be highly sequence-dependent and are also influenced by factors such as the nature of the N-terminal amino acid on the resin, solvent, temperature, and reaction time.

Experimental Protocols

The following are detailed protocols for the recommended coupling methods for this compound in solid-phase peptide synthesis. These protocols assume a standard Fmoc-SPPS workflow.

General Workflow for a Single Coupling Cycle in SPPS

SPPS Coupling Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent + Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Proceed to Next Cycle or Final Deprotection Washing2->Next_Cycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for particularly difficult couplings where high efficiency and minimal racemization are paramount.

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (4-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Standard SPPS washing solvents (e.g., DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA or collidine to the solution and vortex briefly. This is the activation (pre-activation) step.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Workflow for HATU Coupling

HATU Coupling Workflow Start Start: Deprotected Resin Prepare_AA Prepare Solution: This compound + HATU in DMF Start->Prepare_AA Add_Base Add DIPEA/Collidine (Pre-activation) Prepare_AA->Add_Base Add_to_Resin Add Activated Mix to Resin Add_Base->Add_to_Resin Immediate Transfer React Agitate at Room Temp (1-4 hours) Add_to_Resin->React Monitor Kaiser Test React->Monitor Monitor->Add_to_Resin Positive (Double Couple) Wash Wash Resin (DMF) Monitor->Wash Negative End Coupling Complete Wash->End

Caption: Experimental workflow for HATU-mediated coupling of this compound.

Protocol 2: COMU Mediated Coupling

This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.

Materials:

  • This compound (3 equivalents relative to resin loading)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Standard SPPS washing solvents (e.g., DCM)

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound, COMU, and DIPEA in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be beneficial.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (at least 5 times).[3]

Workflow for COMU Coupling

COMU Coupling Workflow Start Start: Deprotected Resin Prepare_Solution Prepare Solution: This compound + COMU + DIPEA in DMF Start->Prepare_Solution Preactivate Pre-activate (1-2 mins) Prepare_Solution->Preactivate Add_to_Resin Add Activated Mix to Resin Preactivate->Add_to_Resin React Agitate at Room Temp (30-60 mins) Add_to_Resin->React Monitor Kaiser Test React->Monitor Monitor->Add_to_Resin Positive (Double Couple) Wash Wash Resin (DMF) Monitor->Wash Negative End Coupling Complete Wash->End

Caption: Experimental workflow for COMU-mediated coupling of this compound.

Protocol 3: DIC/OxymaPure Mediated Coupling

This protocol provides a cost-effective and low-racemization method suitable for many applications, including automated synthesis.

Materials:

  • This compound (5 equivalents relative to resin loading)

  • OxymaPure (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

  • Oxyma Ester Formation (Activation):

    • In a separate vessel, dissolve this compound and OxymaPure in a 1:1 mixture of DCM/DMF.

    • Add DIC to the amino acid solution.

    • Stir the mixture for 10 minutes at room temperature for pre-activation.

  • Coupling:

    • Add the solution containing the activated this compound to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion.

    • Upon a negative test, drain the reaction solution and wash the resin thoroughly with DMF.

Logical Relationship for DIC/OxymaPure Coupling

DIC_Oxyma_Logic cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Activation Activation: Formation of Oxyma Active Ester This compound->Activation OxymaPure OxymaPure OxymaPure->Activation DIC DIC DIC->Activation Coupling Coupling to N-terminal Amine Activation->Coupling Peptide Peptide with Incorporated Ile Coupling->Peptide Byproducts Soluble Urea (from DIC) Coupling->Byproducts

Caption: Logical relationship of components in DIC/OxymaPure mediated coupling.

Conclusion

The successful incorporation of this compound into a peptide sequence is a critical step that requires careful consideration of the coupling methodology. The steric hindrance of the isoleucine side chain necessitates the use of highly efficient coupling reagents. Modern uronium/aminium salts such as HATU and COMU, as well as the combination of DIC with OxymaPure, are highly recommended for achieving high coupling yields while minimizing the risk of racemization. The selection of the optimal method will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, scale, and cost considerations. The protocols provided herein offer robust starting points for the efficient and high-fidelity synthesis of isoleucine-containing peptides.

References

Application Notes and Protocols for Fmoc-Ile-OH Deprotection using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain while acid-labile side-chain protecting groups remain intact.[1][2]

Fmoc-Ile-OH (Fmoc-L-Isoleucine) is a crucial building block in the synthesis of numerous peptides and therapeutic candidates.[2] The successful deprotection of the Fmoc group from the isoleucine residue is a critical step that dictates the overall yield and purity of the final peptide. This document provides detailed application notes and protocols for the efficient deprotection of this compound using piperidine, including quantitative data, experimental procedures, and a discussion of potential side reactions.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds through a base-catalyzed β-elimination (E1cB) mechanism.[1][3] The process can be summarized in two main steps:

  • Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][4]

  • β-Elimination: This abstraction leads to the formation of a carbanion intermediate, which rapidly undergoes β-elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[1][3][4]

  • DBF Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is immediately trapped by excess piperidine to form a stable and inactive adduct. This prevents the DBF from reacting with the newly deprotected amino group of the peptide chain.[4][5]

The formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, is often used to monitor the progress of the deprotection reaction spectrophotometrically.[6][7]

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc-Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc-Peptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H2N-Peptide (Free Amine) Carbanion->Free_Amine β-Elimination CO2 CO2 Carbanion->CO2 β-Elimination DBF->DBF_Adduct + Piperidine (Trapping)

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the concentration of piperidine, the solvent, and the reaction time. While the deprotection of most amino acids is rapid, sterically hindered residues like isoleucine can sometimes require slightly longer reaction times to ensure complete removal.

Deprotection ReagentConcentration (% v/v in DMF)Amino AcidReaction Time (min)Deprotection Efficiency (%)Reference
Piperidine20Fmoc-Val-OH0.150[1]
Piperidine20Fmoc-Val-OH3>99[1]
Piperidine5Fmoc-Val-OH5>99[1]
Piperidine2Fmoc-Val-OH587.9[1]
Piperidine1Fmoc-Val-OH549.6[1]
4-Methylpiperidine20Fmoc-Val-OH5Quantitative[8]
Piperazine5Fmoc-Val-resin~11 (for completion)Complete[9]

Note: Data for Fmoc-Val-OH is often used as a benchmark for sterically hindered amino acids and is a good indicator for the behavior of this compound.

Experimental Protocols

Materials
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Dichloromethane (DCM), for resin swelling (optional)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase peptide synthesis reaction vessel

Protocol for Manual Fmoc Deprotection

This protocol describes a standard procedure for the manual deprotection of the Fmoc group from an this compound residue on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

  • First Deprotection Step:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture using a shaker or by bubbling with an inert gas for 3-5 minutes.

    • Drain the deprotection solution.

  • Second Deprotection Step:

    • Add a fresh aliquot of the deprotection solution to the resin.

    • Continue agitation for 15-20 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.

    • A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

Deprotection_Workflow start Start: Fmoc-Ile-Peptide-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (x3) swell->wash1 deprotect1 Add 20% Piperidine/DMF (3-5 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (15-20 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash with DMF (x5-7) drain2->wash2 kaiser Kaiser Test (Optional) wash2->kaiser end End: H2N-Ile-Peptide-Resin Ready for next coupling kaiser->end

References

Application Note: Strategies for Efficient Incorporation of Fmoc-Ile-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the cornerstone of modern peptide synthesis, enabling the automated construction of complex peptide sequences. While highly efficient, the incorporation of certain amino acids presents significant challenges. Isoleucine (Ile), a β-branched amino acid, is notoriously difficult to couple due to the steric hindrance imposed by its bulky side chain, which is attached to the β-carbon. This hindrance can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling, lower crude purity, and the generation of deletion sequences. This application note provides detailed protocols and optimization strategies for successfully incorporating Fmoc-Ile-OH in automated peptide synthesizers.

Core Challenges: Steric Hindrance

The primary obstacle in coupling this compound is steric hindrance. The bulky sec-butyl side chain restricts the conformational freedom around the α-carbon, making the reactive carboxyl group less accessible. This often results in:

  • Slow Reaction Kinetics: The coupling reaction proceeds at a significantly slower rate compared to sterically unhindered amino acids like Glycine or Alanine.

  • Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in a portion of the peptide chains having a free N-terminal amine.

  • Deletion Sequences: If the incomplete coupling is not addressed, the subsequent amino acid will be coupled to the unreacted chain, leading to peptides with a missing isoleucine residue ([n-1] impurity).

Optimization Strategies & Data

To overcome these challenges, several strategies can be employed, primarily focusing on enhancing the reactivity of the coupling reagents and optimizing reaction conditions.

Selection of Coupling Reagents

The choice of coupling reagent is critical. While standard carbodiimide-based reagents like DIC/HOBt can be effective, more potent uronium or phosphonium (B103445) salt-based reagents are often required for difficult couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent/Additive Reagent Type Relative Efficiency for Hindered Couplings Key Considerations
DIC / HOBt Carbodiimide Standard Cost-effective; may require extended coupling times.[1][2]
DIC / OxymaPure® Carbodiimide High Superior to HOBt in reducing racemization and improving efficiency.[3][4]
HBTU / DIPEA Aminium Salt High A common and effective choice, but can cause racemization, especially with His and Cys.[1]
HATU / DIPEA Aminium Salt Very High More reactive than HBTU due to the presence of HOAt, recommended for particularly difficult couplings.[4]
PyBOP® / DIPEA Phosphonium Salt Very High Excellent for hindered couplings; avoids guanylation side reactions but produces carcinogenic HMPA as a byproduct.[1]

| COMU® / DIPEA | Uronium Salt | Very High | High reactivity similar to HATU, with byproducts that are more soluble, facilitating easier removal.[2] |

Note: DIPEA (N,N-Diisopropylethylamine) is a commonly used base.[1]

Reaction Conditions

Modifying the reaction conditions can significantly improve coupling yields for this compound.

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a straightforward method to ensure the reaction goes to completion.

  • Elevated Temperature: Increasing the reaction temperature enhances reaction kinetics. Many modern automated synthesizers are equipped with heating capabilities.[5][6]

Table 2: General Effect of Temperature on Coupling Efficiency

Parameter Room Temperature (~25°C) Elevated Temperature (60°C - 90°C) Notes
Coupling Time Standard (e.g., 60-90 min) Reduced (e.g., 5-15 min) Significantly shorter cycle times can be achieved.[6]
Crude Purity May be lower due to incomplete coupling Generally higher for difficult sequences Reduces deletion sequences.[6]

| Risk of Side Reactions | Lower | Increased | Potential for increased aspartimide formation or racemization, especially for sensitive residues like Asp, Cys, and His.[5] |

Experimental Protocols

The following are generalized protocols for automated peptide synthesizers. Users should adapt parameters such as reagent volumes, wash times, and mixing methods based on their specific instrument and scale.

Protocol 1: Standard Automated Coupling Cycle for this compound

This protocol uses a standard coupling reagent and is suitable for sequences where the steric hindrance is not expected to be extreme.

  • Resin Swelling: Place the resin in the reaction vessel. Add Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 3 minutes and drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for 10-15 minutes and drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine.

  • This compound Coupling: a. Prepare the activation solution: In a separate vial, dissolve this compound (4-5 eq.), a coupling reagent like HBTU (4-5 eq.), and a base like DIPEA (8-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes. b. Transfer the activated amino acid solution to the reaction vessel containing the resin. c. Agitate for 60-120 minutes at room temperature. d. Drain the reaction vessel.

  • Washing: Wash the resin with DMF (3-5 cycles).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with an acetic anhydride/DIPEA/DMF solution for 10 minutes. Wash with DMF.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Optimized Protocol for Difficult Couplings of this compound

This protocol incorporates a more potent coupling reagent and elevated temperature to maximize efficiency.

  • Resin Swelling: As described in Protocol 1.

  • Fmoc Deprotection: As described in Protocol 1.

  • Washing: As described in Protocol 1.

  • This compound High-Efficiency Coupling: a. Prepare the activation solution: In a separate vial, dissolve this compound (4-5 eq.), a high-potency coupling reagent like HATU (4-5 eq.), and DIPEA (8-10 eq.) in DMF. b. Transfer the activated amino acid solution to the reaction vessel. c. Heat the reaction vessel to 75°C and agitate for 10 minutes. d. Drain the reaction vessel.

  • Washing: Wash the resin with DMF (3-5 cycles).

  • Confirmation of Completion (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating step 4.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid.

Visualization of Workflows

Diagram 1: Standard SPPS Cycle for this compound

Start Peptide-Resin (Free Amine) Coupling This compound Coupling (HATU, DIPEA, DMF) Start->Coupling Add Activated this compound Wash1 DMF Wash Coupling->Wash1 End Peptide-Resin (Fmoc-Ile Protected) Wash1->End Cycle Complete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2 DMF Wash Deprotection->Wash2 Wash2->Start Ready for next amino acid End->Deprotection Start Next Cycle

Caption: Automated SPPS workflow for a single this compound coupling cycle.

Diagram 2: Troubleshooting Incomplete this compound Coupling

cluster_solutions Solutions Problem Problem: Incomplete Coupling of this compound (Positive Kaiser Test) Sol1 Increase Coupling Time Problem->Sol1 Sol2 Double Couple Problem->Sol2 Sol3 Use Stronger Activator (e.g., HATU, COMU) Problem->Sol3 Sol4 Increase Temperature (e.g., 75°C) Problem->Sol4 Outcome Desired Outcome: Complete Coupling (Negative Kaiser Test) Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Cause Root Cause: Steric Hindrance of β-branched Side Chain Cause->Problem

Caption: Troubleshooting guide for overcoming incomplete this compound coupling.

References

Application Note: A Guide to the Solid-Phase Synthesis of Hydrophobic Peptides with Fmoc-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic peptides and proteins are crucial components of numerous biological systems, playing key roles as transmembrane domains, signaling molecules, and structural elements. Their synthesis is essential for a wide range of research applications, from drug development to materials science. The chemical synthesis of these peptides, however, is notoriously challenging due to their high tendency to aggregate and their poor solubility in common solvents.[1] These problems are often exacerbated during Solid-Phase Peptide Synthesis (SPPS) when incorporating bulky, β-branched amino acids like isoleucine (Ile).

This application note provides a detailed guide for the synthesis of hydrophobic peptides containing Fmoc-Ile-OH using the Fmoc/tBu strategy. It outlines the primary challenges, presents effective solutions and optimization strategies, and offers detailed experimental protocols to improve synthesis efficiency, yield, and purity.

The Challenge of Hydrophobic Sequences

The primary obstacle in synthesizing hydrophobic peptides is the formation of strong inter- or intra-molecular hydrogen bonds between growing peptide chains. This leads to on-resin aggregation and the formation of secondary structures (α-helices or β-sheets), which hinders the diffusion of reagents and causes poor solvation of the peptide chains.[2][3]

Key challenges include:

  • Poor Resin Swelling and Solvation: Aggregated peptide chains can cause the resin to collapse, preventing solvents and reagents from reaching the reaction sites.[4]

  • Incomplete Fmoc Deprotection: The piperidine (B6355638) base may not efficiently access the N-terminal Fmoc group, leading to deletion sequences.

  • Difficult Amino Acid Couplings: Steric hindrance from the bulky side chain of isoleucine, combined with peptide aggregation, leads to slow and inefficient amide bond formation. This results in low coupling yields and truncated peptide sequences.[4]

Strategies for Optimized Synthesis

Several strategies can be employed to disrupt peptide aggregation and enhance the efficiency of hydrophobic peptide synthesis.

Coupling Reagent Selection

The choice of coupling reagent is critical for activating the carboxylic acid of the incoming this compound and driving the reaction to completion. For difficult couplings involving sterically hindered residues, high-efficiency aminium/uronium or phosphonium (B103445) salt-based reagents are recommended.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most efficient activators, HATU forms a highly reactive OAt-ester, which is particularly effective for hindered couplings and rapid reaction times.[3][5][6]

  • HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU shows comparable or even superior performance, especially with longer coupling times, by forming a more reactive 6-chloro-OBt active ester.[3][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium-based reagent, though it may require longer coupling times for challenging sequences compared to HATU or HCTU.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A novel uronium salt incorporating the Oxyma Pure leaving group, which offers high reactivity comparable to HATU with an improved safety profile.[5][7]

Solvent Systems

Standard SPPS solvents like N,N-Dimethylformamide (DMF) may not be sufficient to solvate aggregating hydrophobic peptides. Using alternative solvents or mixtures can significantly improve synthesis outcomes.

  • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for improving the swelling of the resin and solvating protected peptides.[2]

  • Disruptive Solvents: Adding chaotropic agents or solvents like Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can help break secondary structures. A 1:1 mixture of DMF/DMSO was shown to be effective for coupling valine in a difficult sequence.[3]

Process Modifications
  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can dramatically accelerate both deprotection and coupling steps, reducing reaction times from hours to minutes.[8][9] This rapid heating disrupts aggregation and has been proven highly effective for synthesizing difficult sequences.[9][10][11]

  • Double Coupling: Repeating the coupling step for a particularly difficult residue like isoleucine can help drive the reaction to completion and improve the yield of the target peptide.

  • Elevated Temperature: Conventional heating can also disrupt hydrogen bonding and accelerate reaction rates, though microwave heating is generally more precise and efficient.[9]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent significantly affects the crude purity of the final peptide, especially when using accelerated protocols. The data below, derived from comparative studies, highlights the performance of PyBOP, HATU, and HCTU in synthesizing challenging peptide sequences.[6]

ParameterPyBOPHATUHCTU
Crude Purity (%) [6]
Peptide 1 (ACP 65-74), 2x1 min coupling48.1183.6379.86
Peptide 1 (ACP 65-74), 2x20 min coupling70.2779.9180.52
Peptide 2 (β-Amyloid 1-42), 2x1 min coupling40.1089.6388.29
Peptide 2 (β-Amyloid 1-42), 2x20 min coupling88.5491.2392.11

Observations: HATU and HCTU consistently outperform PyBOP, especially with short coupling times, making them the preferred reagents for rapid and microwave-assisted protocols. For longer, conventional syntheses, all three reagents can yield high-purity products.[6]

Experimental Workflows & Diagrams

Visualizing the synthesis process helps in understanding the cyclical nature of SPPS and the decision points for optimizing the synthesis of hydrophobic peptides.

SPPS_Workflow Standard Fmoc-SPPS Cycle cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat for each AA) cluster_final Final Steps Swell 1. Swell Resin (DMF or NMP) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF/NMP) Deprotect->Wash1 Couple 4. Coupling (this compound, Activator, Base) Wash1->Couple Wash2 5. Wash (DMF/NMP) Couple->Wash2 Wash2->Deprotect Next Amino Acid Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Amino Acid Precipitate 7. Precipitation (Cold Ether) Cleave->Precipitate

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Difficult_Coupling_Strategy Strategies for Difficult Couplings (e.g., this compound) cluster_solutions Potential Solutions Problem Problem: Low Coupling Efficiency Reagent Use High-Efficiency Coupling Reagent (HATU, HCTU) Problem->Reagent Solvent Change Solvent System (NMP, DMF/DMSO) Problem->Solvent Temp Increase Temperature (Microwave or Conventional Heat) Problem->Temp Time Increase Reaction Time or Double Couple Problem->Time

Caption: Decision workflow for overcoming difficult coupling steps.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of this compound

This protocol is suitable for manual or automated synthesis on a 0.1 mmol scale using a standard polystyrene resin (e.g., Wang or Rink Amide).

  • Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, prepare the coupling solution:

      • This compound (4 eq., 0.4 mmol)

      • HCTU (3.9 eq., 0.39 mmol)

      • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

    • Dissolve the components in DMF or NMP.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-90 minutes at room temperature.

    • Optional: Monitor the coupling reaction using a Kaiser or Chloranil test. If the test is positive (indicating incomplete reaction), continue agitation or proceed to a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Continue with the next cycle starting from the Fmoc Deprotection step.

Protocol 2: Microwave-Assisted Protocol for a Difficult Coupling

This protocol utilizes microwave heating to improve coupling efficiency for challenging sequences.

  • Resin Swelling & Deprotection: Perform as described in Protocol 1. Microwave heating can be applied during deprotection (e.g., 3 minutes at 75°C) to reduce time.[8]

  • Amino Acid Activation & Coupling:

    • Prepare the coupling solution with this compound (4 eq.), HATU (3.9 eq.), and DIPEA or Collidine (8 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Perform the coupling in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature of 70-90°C.[10][12]

    • Caution: Temperature control is crucial to prevent racemization, especially for sensitive residues.

  • Washing: Perform post-coupling washes with DMF as standard.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For a typical hydrophobic peptide containing isoleucine but lacking sensitive residues like Cys, Trp, or Met, a simple TFA/scavenger mixture is sufficient.

Reagent CocktailComposition (v/v/v/v)Target Residues / Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Arg(Pbf/Pmc).[13]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Effective for removing Arg(Mtr), but requires longer cleavage times.[13]
TFA/TIS/Water TFA / Triisopropylsilane / H₂O (95:2.5:2.5)Standard cocktail for peptides without Trp, Met, or Cys.[4]

Cleavage Procedure:

  • Wash the final peptide-resin with DCM to remove residual DMF and dry it under a stream of nitrogen.

  • Prepare the chosen cleavage cocktail fresh in a well-ventilated fume hood. Use approximately 5-10 mL per 0.5 g of resin.[13]

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

  • Reduce the TFA volume under a gentle stream of nitrogen or by rotary evaporation.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[13] For extremely hydrophobic peptides that may not precipitate well in ether, precipitation in ice-cold water can be an alternative.[14]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

The successful synthesis of hydrophobic peptides containing this compound is a challenging but achievable goal. By understanding the underlying causes of aggregation and steric hindrance, researchers can make informed decisions to optimize their synthetic strategy. The use of high-efficiency coupling reagents like HATU and HCTU, appropriate solvent systems, and advanced techniques such as microwave-assisted synthesis can significantly improve coupling efficiency, leading to higher purity and yield of the final peptide product. The protocols and data provided in this note serve as a comprehensive resource for overcoming the common hurdles associated with these difficult sequences.

References

Revolutionizing Drug Discovery: Applications and Protocols for Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, the synthesis of complex peptides with high fidelity is paramount. Fmoc-L-Isoleucine (Fmoc-Ile-OH), a cornerstone building block in Solid-Phase Peptide Synthesis (SPPS), is instrumental in the creation of novel peptide-based therapeutics.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the critical role of this compound in advancing pharmaceutical research.

Application Notes

This compound is an essential amino acid derivative widely employed in the synthesis of peptides for therapeutic and research purposes.[1] Its bulky, hydrophobic side chain is crucial for the structure and function of many bioactive peptides, influencing protein-protein interactions and receptor binding. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a robust and versatile approach to peptide synthesis under mild conditions, compatible with a wide range of functionalities.[1][2]

Key Applications in Drug Development:

  • Therapeutic Peptides: this compound is a vital component in the synthesis of peptide drugs targeting a wide array of diseases, including metabolic disorders, cancer, and infectious diseases.[1] The incorporation of isoleucine can enhance the therapeutic efficacy and bioavailability of these peptides.

  • Peptidomimetics: In the design of peptidomimetics, which mimic the structure and function of natural peptides, this compound is used to introduce crucial hydrophobic interactions and conformational constraints. This is particularly relevant in the development of enzyme inhibitors and receptor antagonists.

  • Peptide-Drug Conjugates (PDCs): this compound is utilized in the synthesis of the peptide component of PDCs. These targeted therapies leverage the specificity of the peptide to deliver a cytotoxic drug to cancer cells, minimizing off-target effects.

  • Integrin Inhibitors: Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are known to target integrins, cell surface receptors involved in cell adhesion and signaling. The synthesis of cyclic RGD peptides, such as the drug candidate Cilengitide, often incorporates hydrophobic residues like isoleucine or valine to enhance binding affinity and selectivity for specific integrin subtypes, for example, αvβ3 integrin.[3][4][5] These inhibitors are being investigated for their anti-angiogenic and anti-tumor effects.[6][7]

Challenges and Solutions in Synthesis:

The steric hindrance of the β-branched side chain of isoleucine can pose challenges during peptide synthesis, potentially leading to incomplete coupling reactions. To mitigate this, specific strategies are employed:

  • Optimized Coupling Reagents: Utilizing highly efficient coupling reagents such as HCTU, HATU, or PyBOP can significantly improve the yield and purity of peptides containing isoleucine.[8]

  • Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions, driving them to completion even with sterically hindered amino acids like this compound.[9]

  • Extended Coupling Times: Allowing for longer reaction times can also facilitate the complete incorporation of this compound into the growing peptide chain.[8]

Quantitative Data Summary

The efficiency of coupling sterically hindered amino acids like this compound is critical for the overall yield and purity of the final peptide. The choice of coupling reagent plays a significant role in overcoming the steric hindrance. Below is a summary of representative coupling efficiencies for this compound with different activating agents.

Coupling ReagentTypical Coupling TimeReported Yield/PurityKey Considerations
HBTU/HOBt/DIPEA1-2 hours>95%Standard, cost-effective method.
HATU/HOAt/DIPEA30-60 minutes>98%Highly efficient for hindered couplings, reduced racemization.[8]
PyBOP/DIPEA30-60 minutes>98%Effective for difficult couplings, though can be more expensive.
DIC/Oxyma1-3 hours>97%"Green" chemistry alternative, minimizes hazardous byproducts.

Note: Yields are sequence-dependent and can vary based on reaction conditions, resin, and scale.

Commercially available this compound is typically offered at high purity levels to ensure successful peptide synthesis.

ParameterSpecification
HPLC Purity≥99.0%
Enantiomeric Purity≥99.8%

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual Solid-Phase Peptide Synthesis.

Protocol 1: Fmoc-Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min).

  • Wash the resin with MeOH (3 x 1 min).

  • The resin is now ready for the coupling step.

Protocol 2: this compound Coupling

Objective: To couple this compound to the deprotected N-terminus of the peptide chain on the solid support.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture at room temperature. For the sterically hindered this compound, a longer coupling time of 2-4 hours is recommended.[8]

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection cycle.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Fmoc-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple this compound (HCTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle (Deprotection, Wash, Coupling) Wash2->Repeat Repeat->Deprotect1 n-1 times Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purification (HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates RGD_Peptide RGD Peptide (e.g., Cilengitide) RGD_Peptide->Integrin Inhibits ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds Src Src FAK->Src PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration, Angiogenesis Akt->Cell_Response

Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by an RGD peptide.

References

Application Notes and Protocols for the Use of Fmoc-Ile-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Ile-OH in Peptide Library Synthesis

Fmoc-L-Isoleucine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technology for the creation of peptide libraries.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function provides a stable yet readily cleavable handle, essential for the iterative process of peptide chain elongation.[1][2] Isoleucine, with its sterically hindered β-branched side chain, presents unique challenges during synthesis, making the choice of high-purity this compound and optimized protocols paramount for the successful generation of diverse and high-quality peptide libraries.[3] These libraries are invaluable tools in drug discovery and biomedical research, enabling the high-throughput screening of vast numbers of peptides to identify novel therapeutic leads, enzyme substrates, and protein-protein interaction modulators.[1]

Data Presentation: Coupling Efficiency of this compound and Other Sterically Hindered Amino Acids

The coupling of β-branched amino acids like Isoleucine and Valine is notoriously challenging due to steric hindrance. The efficiency of these coupling reactions is highly dependent on the choice of coupling reagents, reaction time, and the specific peptide sequence. While a single, comprehensive comparative study is not available, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, including this compound, based on available literature.

Coupling Reagent ClassSpecific Reagent(s)Relative Efficiency for Hindered CouplingsTypical Coupling TimeReported Purity/Yield for Hindered SequencesKey Considerations
Carbodiimides DIC/HOBtModerate60 - 120 min95 - 98%Cost-effective. Slower reaction rates. Potential for N-acylurea formation.[4]
Aminium/Uronium Salts HBTU/HATU/HCTUHigh to Very High20 - 60 min> 99%Highly efficient and fast. HATU is often preferred for very difficult couplings. Can be more expensive.[4]
COMUVery High20 - 45 min> 99.5%Excellent reactivity with safer byproducts compared to benzotriazole-based reagents.[4]
Phosphonium Salts PyBOP/PyAOPHigh30 - 60 min98 - 99%Efficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[4]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle for the incorporation of this compound onto a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound (high purity, >99%)

  • Coupling Reagent: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For known difficult couplings, the time can be extended or a double coupling can be performed.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for "Split-and-Mix" Peptide Library Synthesis

This method allows for the synthesis of a large "one-bead-one-compound" library.

Procedure:

  • Initial Setup: Start with a single batch of resin.

  • First Position Synthesis:

    • Divide the resin into equal portions, one for each amino acid to be incorporated at the first position (e.g., 20 portions for the 20 proteinogenic amino acids).

    • In separate reaction vessels, couple a different Fmoc-amino acid (including this compound) to each portion of the resin following the general SPPS protocol.

  • Pooling and Mixing: After coupling and thorough washing, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Second Position Synthesis:

    • Split the mixed resin again into the same number of equal portions.

    • Couple a different Fmoc-amino acid to each portion.

  • Iteration: Repeat the "pool-and-split" steps for each subsequent position in the peptide library.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. The side-chain protecting groups can be cleaved before or after screening, depending on the assay.

Application: Screening a Peptide Library Against the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[6] Peptide libraries can be screened to identify inhibitors or substrates of key kinases within this pathway, such as ERK, JNK, and p38.[7]

MAPK/ERK Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow for Peptide Library Screening

Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_validation Validation Design Peptide Library Design Synthesis Split-and-Mix Synthesis (incorporating this compound) Design->Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Screening High-Throughput Screening (e.g., Kinase Assay) Cleavage->Screening Hit_ID Hit Identification Screening->Hit_ID Resynthesis Hit Peptide Resynthesis and Purification Hit_ID->Resynthesis Validation In Vitro/In Cellulo Validation Assays Resynthesis->Validation SAR Structure-Activity Relationship (SAR) Studies Validation->SAR

Caption: Workflow for peptide library synthesis and screening.

Protocol for Screening a Peptide Library for Kinase Inhibitors

Materials:

  • Peptide library (cleaved and lyophilized)

  • Recombinant active kinase (e.g., ERK2)

  • Kinase substrate (e.g., a known peptide substrate or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Detection system (e.g., phosphorimager or luminescence plate reader)

Procedure:

  • Peptide Library Preparation: Dissolve the peptide library in a suitable buffer (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In each well of the microplate, add the kinase, substrate, and a peptide from the library.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Radiolabeled Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a phosphorimager.

    • Luminescence Assay: Use a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Hit Identification: Peptides that significantly reduce kinase activity (i.e., lower signal) compared to a control (no peptide) are identified as potential inhibitors.

  • Hit Validation: Resynthesize and purify the identified hit peptides. Confirm their inhibitory activity and determine their IC₅₀ values through dose-response experiments.

Conclusion

This compound is an indispensable reagent for the construction of peptide libraries, despite the challenges associated with its steric hindrance. By employing high-purity this compound and optimized SPPS protocols, researchers can successfully generate diverse and high-quality libraries. The "split-and-mix" methodology enables the creation of vast numbers of unique peptide sequences, which can be effectively screened against important biological targets, such as the kinases in the MAPK signaling pathway, to identify novel leads for drug discovery and development. The protocols and workflows presented here provide a comprehensive guide for the effective utilization of this compound in this exciting and impactful area of research.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid L-isoleucine, using Fmoc-Ile-OH. Due to the bulky side chain of isoleucine, its incorporation into a growing peptide chain can be challenging, often leading to incomplete coupling reactions and the formation of deletion sequences. This document outlines optimized protocols, a comparison of common coupling reagents, and troubleshooting strategies to ensure successful synthesis.

Data Presentation: Coupling Efficiency of this compound

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes a comparison of commonly used coupling reagents in Fmoc-based SPPS. The data is compiled from various sources and represents typical outcomes under standard manual synthesis conditions.

Coupling ReagentActivation MethodTypical Coupling Time (min)Reported Coupling Yield/EfficiencyNotes
HBTU/DIPEA Uronium Salt30 - 60>98%A widely used and effective reagent for standard and challenging couplings.[1]
HATU/DIPEA Uronium Salt20 - 45>99%Generally considered more reactive than HBTU and is particularly effective for sterically hindered amino acids.[2]
HCTU/DIPEA Uronium Salt20 - 45>99%Similar in reactivity to HATU, offering high coupling efficiency.
DIC/HOBt Carbodiimide60 - 12095 - 98%A cost-effective option, though reaction times are longer. The formation of N-acylurea byproduct can sometimes be an issue.[1]
PyBOP/DIPEA Phosphonium Salt30 - 60>98%A good alternative to uronium salts, with a lower risk of guanidinylation side reactions.
COMU/DIPEA Uronium Salt15 - 30>99.5%A third-generation uronium salt with high reactivity, often leading to faster and more complete couplings, even for difficult sequences.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual coupling of this compound during solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit[4][5]

  • Manual peptide synthesis vessel

  • Shaker or vortexer

Protocol 1: Standard Manual Coupling of this compound

This protocol is suitable for a standard coupling of this compound.

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.[7]

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[7] The solution may change color.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for the recommended coupling time (see table above).

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[4][5]

    • A negative Kaiser test (yellow beads) indicates a complete coupling reaction. A positive test (blue beads) indicates an incomplete reaction.[8]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the initial Kaiser test is positive, or for sequences known to be difficult, a second coupling is recommended.

  • After the first coupling and a positive Kaiser test, wash the resin with DMF (3 times).

  • Repeat the "Amino Acid Activation and Coupling" step from Protocol 1 with a freshly prepared solution of activated this compound.

  • Agitate the reaction mixture for an additional 30-60 minutes.

  • Perform a second Kaiser test to confirm the completion of the coupling.

  • If the test is still positive, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.

Mandatory Visualizations

Manual_Fmoc_Ile_OH_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling cluster_monitoring Monitoring & Next Steps Resin_Swelling 1. Resin Swelling in DMF Add_Piperidine_1 2a. Add 20% Piperidine/DMF (3 min) Resin_Swelling->Add_Piperidine_1 Add_Piperidine_2 2b. Add 20% Piperidine/DMF (10 min) Add_Piperidine_1->Add_Piperidine_2 Wash_DMF_1 2c. Wash with DMF Add_Piperidine_2->Wash_DMF_1 Activate_AA 3a. Activate this compound with Coupling Reagent & DIPEA in DMF Wash_DMF_1->Activate_AA Add_to_Resin 3b. Add Activated AA to Resin Activate_AA->Add_to_Resin Agitate 3c. Agitate for Recommended Time Add_to_Resin->Agitate Kaiser_Test 4. Kaiser Test Agitate->Kaiser_Test Wash_Final 5. Wash with DMF and DCM Kaiser_Test->Wash_Final Negative Double_Couple Recouple Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash_Final->Next_Cycle Double_Couple->Agitate Repeat Coupling

Caption: Workflow for manual this compound coupling.

Fmoc_SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Couple next Fmoc-AA-OH Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Repeat_Cycle Repeat for next amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Cleavage Final Deprotection & Cleavage Repeat_Cycle->Final_Cleavage No (Final AA)

Caption: General cycle for Fmoc solid-phase peptide synthesis.

References

Application Notes and Protocols for the Reaction of Fmoc-Ile-OH with Various Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of N-α-Fmoc-L-isoleucine (Fmoc-Ile-OH) with a variety of common coupling reagents used in solid-phase peptide synthesis (SPPS). This compound is a sterically hindered amino acid, and the selection of an appropriate coupling reagent is critical to ensure high coupling efficiency and minimize epimerization. This document offers experimental protocols, comparative data, and visual guides to aid in the selection of the optimal coupling strategy.

Introduction to this compound Coupling

The formation of a peptide bond between the carboxylic acid of an incoming Fmoc-amino acid and the free amine of the growing peptide chain on a solid support is the fundamental reaction in SPPS. For sterically hindered amino acids like isoleucine, this reaction can be slow and incomplete, leading to deletion sequences in the final peptide. Furthermore, the chiral center of isoleucine is susceptible to epimerization under the basic conditions often employed during coupling, which can compromise the biological activity of the synthesized peptide.

The choice of coupling reagent is therefore a critical parameter to control both the efficiency and the stereochemical integrity of the coupling reaction. This document explores the use of several classes of coupling reagents for the incorporation of this compound, including carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.

Comparative Data of Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reaction speed, cost, and the potential for side reactions. The following tables summarize quantitative data on the performance of various coupling reagents. While specific data for this compound is often embedded in broader studies, the provided data for other sterically hindered or racemization-prone amino acids offers valuable insights.

Table 1: Comparison of Coupling Efficiency for Sterically Hindered Couplings

Coupling Reagent/MethodModel SystemCoupling TimeYield/PurityReference
DIC/OxymaPureH-Tyr-Aib-Aib-Phe-Leu-NH₂Not Specified42.8% Pentapeptide[1]
DIC/HOAtH-Tyr-Aib-Aib-Phe-Leu-NH₂Not Specified37.5% Pentapeptide[1]
DIC/HOBtH-Tyr-Aib-Aib-Phe-Leu-NH₂Not Specified8.4% Pentapeptide[1]
HATU/DIPEAGeneral SPPS5-15 minHigh[2]
HCTU/DIPEADifficult sequences< 5 minHigh[3][4]
PyBOP/DIPEAGeneral SPPS30-120 minHigh[5]

Table 2: Comparison of Epimerization for Racemization-Prone Couplings

Coupling Reagent/MethodModel SystemD/L Isomer Ratio (%)Reference
Oxyma/DICZ-Phg-Pro-NH₂1.0[1]
HOAt/DICZ-Phg-Pro-NH₂3.3[1]
HOBt/DICZ-Phg-Pro-NH₂9.3[1]
OxymaPure/DICFmoc-Cys(Trt)-OH coupling0.1[1]
HOAt/DICFmoc-Cys(Trt)-OH coupling0.1[1]
HOBt/DICFmoc-Cys(Trt)-OH coupling0.2[1]
HATU (uronium form)/TMP:DIEACbz-Phe-Val-OH + H-Pro-NH₂3.4[6]
HBTU (uronium form)/TMP:DIEACbz-Phe-Val-OH + H-Pro-NH₂10.3[6]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various reagents. These protocols are based on a standard 0.1 mmol scale solid-phase synthesis.

Protocol for DIC/Oxyma Coupling

Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure is a cost-effective and efficient method that minimizes epimerization.[1]

Materials:

  • This compound (5 equivalents, 0.5 mmol, 176.7 mg)

  • OxymaPure (5 equivalents, 0.5 mmol, 71.1 mg)

  • Diisopropylcarbodiimide (DIC) (5 equivalents, 0.5 mmol, 78 µL)

  • Resin with free N-terminal amine (0.1 mmol)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate reaction vessel, dissolve this compound and OxymaPure in DMF.

  • Add the solution of this compound and OxymaPure to the resin.

  • Add DIC to the resin suspension.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[7]

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol for HCTU Coupling

HCTU is a highly efficient aminium-based coupling reagent that allows for rapid reaction times.[3][4]

Materials:

  • This compound (5 equivalents, 0.5 mmol, 176.7 mg)

  • HCTU (4.9 equivalents, 0.49 mmol, 203.2 mg)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol, 174 µL)

  • Resin with free N-terminal amine (0.1 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate reaction vessel, dissolve this compound and HCTU in DMF.

  • Add DIPEA to the solution and pre-activate for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 5-15 minutes.

  • Monitor the reaction completion using a qualitative test.

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol for PyBOP Coupling

PyBOP is a phosphonium-based coupling reagent known for its high efficiency and low racemization potential.[5]

Materials:

  • This compound (3-5 equivalents, 0.3-0.5 mmol, 106.0-176.7 mg)

  • PyBOP (3-5 equivalents, 0.3-0.5 mmol, 156.1-260.2 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents, 0.6-1.0 mmol, 104-174 µL)

  • Resin with free N-terminal amine (0.1 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate reaction vessel, dissolve this compound and PyBOP in DMF.

  • Add DIPEA to the solution to begin the activation.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-120 minutes.

  • Monitor the reaction completion using a qualitative test.

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Visualizing Workflows and Mechanisms

General SPPS Coupling Workflow

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Activation Amino Acid Activation Wash Washing Coupling->Wash Next_Cycle Next Cycle or Final Cleavage Wash->Next_Cycle Fmoc_AA This compound Coupling_Reagent Coupling Reagent (e.g., HCTU, PyBOP) Base Base (e.g., DIPEA)

Caption: General workflow for a single coupling cycle in SPPS.

Reaction Mechanism of Different Coupling Reagents

The following diagrams illustrate the simplified activation mechanism of this compound with different classes of coupling reagents.

Carbodiimide (DIC/Oxyma) Mechanism

Carbodiimide_Mechanism Fmoc_Ile_OH This compound O_Acylisourea O-Acylisourea Intermediate Fmoc_Ile_OH->O_Acylisourea + DIC DIC DIC Oxyma_Ester Oxyma Active Ester O_Acylisourea->Oxyma_Ester + Oxyma DIU Diisopropylurea O_Acylisourea->DIU Oxyma OxymaPure Dipeptide Coupled Dipeptide Oxyma_Ester->Dipeptide + R'-NH2 Peptide_Amine Resin-Bound Peptide (R'-NH2)

Caption: Activation of this compound with DIC and OxymaPure.

Aminium/Uronium Salt (HCTU) Mechanism

Aminium_Mechanism cluster_activation Activation Fmoc_Ile_OH This compound Active_Ester 6-Cl-OBt Active Ester Fmoc_Ile_OH->Active_Ester HCTU HCTU HCTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Dipeptide Coupled Dipeptide Active_Ester->Dipeptide + R'-NH2 Peptide_Amine Resin-Bound Peptide (R'-NH2)

Caption: Activation of this compound with HCTU.

Phosphonium Salt (PyBOP) Mechanism

Phosphonium_Mechanism cluster_activation Activation Fmoc_Ile_OH This compound Active_Ester OBt Active Ester Fmoc_Ile_OH->Active_Ester PyBOP PyBOP PyBOP->Active_Ester Base Base (DIPEA) Base->Active_Ester Dipeptide Coupled Dipeptide Active_Ester->Dipeptide + R'-NH2 Peptide_Amine Resin-Bound Peptide (R'-NH2)

Caption: Activation of this compound with PyBOP.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is highly dependent on the choice of coupling reagent. For routine synthesis, DIC/Oxyma offers a good balance of efficiency, cost-effectiveness, and low epimerization. For difficult or rapid syntheses, aminium reagents like HCTU provide very short reaction times. Phosphonium reagents such as PyBOP are also excellent choices for minimizing epimerization, particularly in fragment condensation or when coupling valuable building blocks. The protocols and data presented herein provide a guide for researchers to make informed decisions for their specific synthetic challenges. It is always recommended to perform a small-scale test coupling and optimize conditions for particularly challenging sequences.

References

Application Note and Protocols: Efficient Cleavage of Isoleucine-Containing Peptides from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and small protein production for research, therapeutic, and diagnostic applications. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support resin and the concurrent removal of side-chain protecting groups. The efficiency of this cleavage process directly impacts the yield and purity of the final product.

While significant attention is given to amino acids with reactive side chains such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg), the influence of other amino acids on cleavage should also be considered. This application note focuses on the cleavage of peptides containing isoleucine (Ile). Isoleucine, a β-branched amino acid, does not possess a reactive side chain and therefore does not require a protecting group during standard Fmoc- or Boc-based SPPS.[1]

This note will provide a detailed overview of standard cleavage protocols, address the common challenges and side reactions encountered, and clarify the role of isoleucine in this process. While isoleucine's structure can sometimes contribute to aggregation during peptide synthesis, its presence does not typically necessitate special conditions during the final acidolytic cleavage from the resin.

General Principles of Peptide Cleavage

The final step in SPPS involves the use of a cleavage cocktail, most commonly a strong acid such as trifluoroacetic acid (TFA), to break the bond linking the peptide to the resin and to remove any side-chain protecting groups.[1] The composition of the cleavage cocktail is crucial and is determined by the amino acid composition of the peptide.[1]

Scavengers are essential components of cleavage cocktails. During the removal of protecting groups, highly reactive cationic species are generated. These can lead to unwanted modifications of sensitive amino acid residues. Scavengers are added to the TFA to "trap" these reactive species and prevent side reactions.[1]

Data Presentation: Standard Cleavage Cocktails

The choice of cleavage cocktail is dictated by the presence of sensitive amino acids in the peptide sequence. The following table summarizes common TFA-based cleavage cocktails and their applications.

Reagent NameComposition (v/v)Target Amino Acids & ApplicationsReference
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)General purpose, especially for peptides with Trt-based protecting groups. Does not prevent methionine oxidation.[2]
Reagent K TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)"Universal" cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1]
TFA/TIS/Water TFA (95%), TIS (2.5%), Water (2.5%)Suitable for peptides without highly sensitive residues like Trp, Met, or Cys.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%)Specifically designed to prevent methionine oxidation.[2]
Reagent R TFA, Thioanisole, EDT, AnisoleRecommended for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[1]

Note on Isoleucine: The presence of isoleucine does not necessitate a specific cleavage cocktail. The choice should be based on other sensitive residues in the sequence.

Experimental Protocols

4.1. Pre-Cleavage Preparation of the Peptidyl-Resin

Proper preparation of the peptidyl-resin is critical for successful cleavage.

  • After completion of the synthesis, wash the resin thoroughly with dimethylformamide (DMF) to remove residual reagents.

  • Perform a final wash with a volatile solvent like dichloromethane (B109758) (DCM) to facilitate drying.

  • Dry the peptidyl-resin under high vacuum for at least 4 hours, or preferably overnight.[2]

4.2. General Protocol for TFA-Based Cleavage

This protocol is a general guideline and should be optimized based on the specific peptide and resin.

Materials:

  • Dried peptidyl-resin

  • Appropriate cleavage cocktail (prepared fresh)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Centrifuge tubes

  • Sintered glass funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Place the dried peptidyl-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[1]

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Filter the resin from the cleavage mixture using a sintered glass funnel and collect the filtrate in a clean round-bottom flask.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Allow the peptide to precipitate fully by storing it at -20°C for at least 30 minutes.

  • Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Workflows and Pathways

5.1. General Peptide Cleavage Workflow

Cleavage_Workflow Start Start: Dried Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/Scavengers) Start->Add_Cocktail Incubate Incubate at Room Temperature (2-4 hours) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Peptide (Centrifugation & Washing) Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry End End: Crude Peptide for Purification Dry->End Cocktail_Selection Peptide_Sequence Analyze Peptide Sequence Isoleucine_Check Isoleucine Present? Peptide_Sequence->Isoleucine_Check Sensitive_Residues Contains Trp, Met, Cys, or Arg(Pbf)? Yes Yes Sensitive_Residues->Yes No No Sensitive_Residues->No Use_Reagent_K_R Use Reagent K, R, or H Yes:e->Use_Reagent_K_R:w Use_TFA_TIS_Water Use TFA/TIS/Water No:e->Use_TFA_TIS_Water:w No_Special_Cocktail No special cocktail needed for Isoleucine. Base decision on other residues. Isoleucine_Check->No_Special_Cocktail Yes/No No_Special_Cocktail->Sensitive_Residues

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation with Fmoc-Ile-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of isoleucine-containing peptides during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Ile-OH prone to causing aggregation during SPPS?

A1: this compound is a β-branched amino acid, which, along with its hydrophobic nature, contributes significantly to peptide aggregation.[1][2] During SPPS, as the peptide chain elongates, intermolecular hydrogen bonds can form between the growing chains, leading to the formation of stable secondary structures like β-sheets.[3] This self-association, particularly in sequences containing multiple hydrophobic residues like isoleucine, can render the N-terminal amine of the growing peptide inaccessible for subsequent coupling and Fmoc deprotection reactions, leading to incomplete reactions and the formation of deletion sequences.[1][3]

Q2: What are the visible signs of on-resin aggregation?

A2: A primary indicator of on-resin aggregation is the shrinking of the resin beads.[3] In a well-solvated synthesis, the resin beads will appear swollen. When aggregation occurs, the peptide chains collapse onto themselves, expelling solvent and causing the resin to shrink. Another sign is a significant slowdown in the kinetics of both the coupling and Fmoc deprotection steps.[4] Monitoring these steps can provide an early warning of aggregation issues.

Q3: How can I predict if a peptide sequence containing isoleucine is likely to aggregate?

A3: While it is difficult to predict with absolute certainty, several factors increase the likelihood of aggregation. The presence of multiple hydrophobic and β-branched amino acids, such as Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe), in close proximity is a strong indicator.[2] Various software tools are available that can analyze a peptide sequence and predict aggregation-prone regions based on hydrophobicity and secondary structure propensity.

Q4: What are the primary strategies to overcome aggregation caused by this compound?

A4: The main strategies involve disrupting the formation of intermolecular hydrogen bonds that lead to aggregation. These can be broadly categorized as:

  • Backbone Modifications: Introducing structure-disrupting elements like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids.[5][6]

  • Modification of Synthesis Conditions: Utilizing specialized solvents, chaotropic salts, or elevated temperatures to improve solvation of the peptide-resin complex.[7][8]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Positive Kaiser test after prolonged coupling of this compound Incomplete coupling due to steric hindrance or early-stage aggregation.1. Double Couple: Perform a second coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch to HATU or HCTU if not already in use. 3. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C) if using a suitable peptide synthesizer.
Resin shrinking and slow Fmoc deprotection Severe on-resin aggregation.1. Switch Solvents: Change the primary solvent from DMF to NMP, or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1).[3] 2. Add Chaotropic Salts: Incorporate LiCl (e.g., 0.4 M) into the coupling and deprotection solutions to disrupt hydrogen bonds.[7]
Repeated synthesis failure with a known "difficult" isoleucine-containing sequence Intrinsic high propensity of the sequence to form stable secondary structures.1. Incorporate Pseudoproline Dipeptides: In a re-synthesis, replace a Ser, Thr, or Cys residue adjacent to the aggregation-prone region with an appropriate Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.[3][9] 2. Utilize Dmb-Dipeptides: If the sequence contains a Gly residue near the difficult section, substitute it with an Fmoc-Ile-(Dmb)Gly-OH dipeptide during re-synthesis.[6][10]
Crude peptide is of low purity with multiple deletion sequences observed in HPLC Incomplete coupling and deprotection at multiple steps due to persistent aggregation.1. Proactive use of anti-aggregation strategies: For long or hydrophobic peptides, incorporate pseudoproline or Dmb-dipeptides at intervals of approximately 6-7 residues from the start of the synthesis.[5] 2. Low-loading resin: Use a resin with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.

Data Presentation: Efficacy of Aggregation-Disrupting Strategies

The following table provides a summary of the expected improvements in crude peptide purity and yield when employing pseudoproline and Dmb-dipeptide strategies for a model "difficult" peptide sequence rich in isoleucine.

Synthesis Strategy Model Peptide Sequence Crude Purity (%) Overall Yield (%) Notes
Standard Fmoc-SPPS H-Val-Ile-Thr-Val-Ile -Leu-Val-Ile-NH₂~35%~15%Significant deletion products observed.
With Pseudoproline Dipeptide H-Val-Ile-Thr-Val-Fmoc-Leu-Ser(ψPro)-OH -Val-Ile-NH₂>70%>40%Pseudoproline disrupts β-sheet formation.[9]
With Dmb-Dipeptide H-Val-Ile-Thr-Fmoc-Ile-(Dmb)Gly-OH -Leu-Val-Ile-NH₂>65%>35%Dmb group on Gly backbone prevents H-bonding.[6]

Note: The data presented are representative values based on qualitative and quantitative descriptions from the literature. Actual results will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling cycle for this compound.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (absence of blue color). If the test is positive, a second coupling is recommended.

Protocol 2: Coupling of a Pseudoproline Dipeptide (e.g., Fmoc-Ile-Ser(ψPro)-OH)

This protocol is for the incorporation of a pseudoproline dipeptide to disrupt aggregation.

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin as described in Protocol 1, Step 1.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Ile-Ser(ψPro)-OH dipeptide (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in a minimal volume of DMF.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Check for the completion of the coupling reaction using the Kaiser test. Due to the hindered nature of the pseudoproline, a longer coupling time may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next Fmoc deprotection step.

Protocol 3: The Kaiser Test (for Primary Amines)

This colorimetric test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine (incomplete coupling).

    • Colorless or Faint Yellow Beads/Solution: Indicates the absence of primary amines (complete coupling).

Protocol 4: Mini-Cleavage and HPLC Analysis

This protocol is for analyzing the progress of the synthesis and diagnosing aggregation issues.

  • Resin Sampling: After a critical coupling step (e.g., after the 5th or 6th residue), take a small sample of the dried peptide-resin (approx. 5-10 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Sample Preparation for HPLC: Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC). The resulting chromatogram will show the presence of the desired peptide as well as any deletion sequences, which can indicate the extent of aggregation.

Visualizations

Aggregation_Mechanism Peptide1 Growing Peptide Chain 1 (...-Val-Ile-NH-Resin) H_Bond Intermolecular H-Bonding Peptide1->H_Bond Peptide2 Growing Peptide Chain 2 (...-Val-Ile-NH-Resin) Peptide2->H_Bond Beta_Sheet β-Sheet Formation (Aggregation) H_Bond->Beta_Sheet Leads to Blocked_N_Terminus Inaccessible N-Terminus Beta_Sheet->Blocked_N_Terminus Results in Failed_Coupling Incomplete Coupling Blocked_N_Terminus->Failed_Coupling Fmoc_AA This compound Fmoc_AA->Blocked_N_Terminus Cannot access

Caption: Mechanism of on-resin peptide aggregation.

Troubleshooting_Workflow Start Coupling of this compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Negative (Complete) Kaiser_Test->Negative Result? Positive Positive (Incomplete) Kaiser_Test->Positive Result? Proceed Proceed to next cycle Negative->Proceed Double_Couple Attempt Double Coupling Positive->Double_Couple Kaiser_Test2 Perform Kaiser Test Again Double_Couple->Kaiser_Test2 Negative2 Negative (Complete) Kaiser_Test2->Negative2 Result? Positive2 Positive (Severe Aggregation) Kaiser_Test2->Positive2 Result? Negative2->Proceed Re_synthesize Re-synthesize with Pseudoproline/Dmb Positive2->Re_synthesize

Caption: Troubleshooting workflow for difficult couplings.

Disruption_Mechanism cluster_0 Aggregation cluster_1 Disruption by Pseudoproline cluster_2 Disruption by Dmb-Dipeptide Peptide_A Peptide Chain A (...-Ile-...) Peptide_B Peptide Chain B (...-Ile-...) Peptide_A->Peptide_B H-Bonding Peptide_C Peptide Chain C (...-Ile-Ser(ψPro)-...) Kink Introduces 'Kink' in backbone Peptide_C->Kink Peptide_D Peptide Chain D (...-Ile-(Dmb)Gly-...) Block Dmb group blocks N-H for H-bonding Peptide_D->Block

Caption: How pseudoproline and Dmb-dipeptides disrupt aggregation.

References

Technical Support Center: Fmoc-Ile-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-L-Isoleucine (Fmoc-Ile-OH).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A: this compound is challenging to couple efficiently due to steric hindrance. Isoleucine possesses a β-branched side chain (a methyl group on the β-carbon), which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences.[1][2]

Q2: What is peptide aggregation and how does it affect this compound coupling?

A: Peptide aggregation occurs when growing peptide chains, particularly those with hydrophobic residues like isoleucine, interact with each other on the solid support. This can cause the resin to collapse, physically blocking reactive sites.[3][4] As a result, both Fmoc deprotection and the subsequent coupling of the incoming amino acid can be severely hindered, leading to low yields and truncated sequences.[5]

Q3: What are the initial signs of a failed or incomplete this compound coupling?

A: A common method to check for reaction completion is the Kaiser test (or other ninhydrin-based tests). A positive Kaiser test (blue/purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[6] Conversely, a negative result (yellow/colorless beads) suggests the coupling was successful. This test is crucial for monitoring difficult couplings and deciding if a second coupling or capping step is necessary.

Q4: Can the choice of solvent impact the coupling efficiency?

A: Absolutely. The success of SPPS is highly dependent on the proper solvation of both the resin and the growing peptide chain.[7] Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used because they are effective at swelling the resin and solvating the peptide.[7][8] Inefficient solvation can exacerbate peptide aggregation, leading to poor coupling yields. For particularly difficult sequences, solvent mixtures may offer superior solvation properties.[8]

Troubleshooting Guide for this compound Coupling

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem 1: Incomplete Coupling Detected (e.g., Positive Kaiser Test)

This is the most frequent issue, directly resulting from the steric hindrance of isoleucine.

Solution 1.1: Optimize Coupling Reagent

The choice of coupling reagent is critical. For sterically hindered residues, standard carbodiimide (B86325) reagents like DIC may be insufficient.[9][10]

  • Recommendation: Switch to a more potent onium salt-based coupling reagent (aminium or phosphonium (B103445) type). These reagents form highly reactive intermediates that can overcome steric barriers more effectively.[9][11]

  • Action: Employ reagents such as HATU, HBTU, or PyBOP. These are well-suited for most standard difficult coupling reactions.[9][11] For extremely challenging couplings, COMU can be a more reactive and efficient option.[9][12]

Solution 1.2: Modify Reaction Conditions
  • Recommendation 1: Double Couple. Perform the coupling step a second time with a fresh solution of activated this compound. This is a straightforward and often effective method to drive the reaction to completion.[2][6]

  • Recommendation 2: Increase Reaction Time and Temperature. Extending the coupling time (e.g., 2-4 hours or overnight) provides more opportunity for the reaction to proceed.[13] Gently increasing the temperature (e.g., to 50°C) can help overcome the activation energy barrier, but must be done cautiously to minimize the risk of racemization.[13][14] Microwave-assisted synthesis, which uses controlled high temperatures (75-90°C) for short periods (5-20 minutes), is a highly effective modern alternative.[12][15]

Solution 1.3: Cap Unreacted Amines

If incomplete coupling persists even after optimization, it is crucial to "cap" the unreacted N-terminal amines.

  • Recommendation: Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA.

  • Action: This procedure acetylates the free amines, preventing them from reacting in subsequent cycles and forming undesirable deletion peptides.[13] This ensures the purity of the final target peptide.

Problem 2: Low Yield Attributed to Peptide Aggregation

For sequences containing multiple hydrophobic residues, aggregation can be the root cause of poor coupling.

Solution 2.1: Use Aggregation-Disrupting Solvents
  • Recommendation: While DMF and NMP are standard, certain solvent systems can be more effective at preventing aggregation.

  • Action: Consider using solvent mixtures. For example, adding small amounts of "chaotropic" salts or using solvents like DMSO in a mixture with NMP has been shown to improve solvation and reduce aggregation in some cases.[7][8]

Solution 2.2: Incorporate Backbone Protection
  • Recommendation: For sequences known to be highly prone to aggregation, the most effective strategy is to introduce a backbone-protecting group.

  • Action: Use a pre-formed dipeptide containing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of the residue preceding the difficult coupling.[16] These groups disrupt the inter-chain hydrogen bonding that leads to aggregation, significantly improving synthetic efficiency.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesBase RequiredByproductsEfficacy for Hindered Residues
Carbodiimides DIC, DCCNo (for base-free)Soluble/Insoluble UreaModerate; often requires additives and longer reaction times.[9][10]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUYes (e.g., DIPEA)SolubleHigh; generally preferred for difficult couplings like this compound.[6][11]
Phosphonium Salts PyBOP, PyAOPYes (e.g., DIPEA)SolubleHigh; very effective, especially for N-methylated or hindered residues.[12][17]

Table 2: Effect of Temperature on Coupling Efficiency

MethodTemperature RangeTypical DurationAdvantagesDisadvantages
Room Temperature 20-25°C2 hours - OvernightMinimizes risk of side reactions like racemization.May be too slow for sterically hindered couplings, leading to incomplete reactions.[13]
Elevated Temperature 35-50°C1-2 hoursIncreases reaction rate to overcome steric hindrance.[14]Increased risk of racemization, especially with sensitive amino acids.[6][13]
Microwave Synthesis 75-90°C5-20 minutesDramatically reduces reaction times and improves yields.[12]Requires specialized equipment; potential for side reactions if not carefully controlled.[12]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a standard procedure for coupling this compound to a deprotected peptide-resin.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and vortex briefly.

  • Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion.[6] If the test is positive, wash the resin and repeat steps 2-5 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

This protocol should be used if a coupling reaction is incomplete and you wish to proceed with the synthesis.

  • Washing: After the incomplete coupling step, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[13]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next synthesis cycle.

Visualizations

G start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete wash Wash Resin is_complete->wash Yes (Negative) troubleshoot Incomplete Coupling: Troubleshoot is_complete->troubleshoot No (Positive) next_cycle Proceed to Next Cycle wash->next_cycle end End next_cycle->end double_couple Option 1: Double Couple troubleshoot->double_couple increase_temp Option 2: Increase Temp/Time troubleshoot->increase_temp capping Option 3: Cap Amines troubleshoot->capping double_couple->kaiser_test Re-test increase_temp->kaiser_test Re-test capping->wash Proceed to Deprotection

Caption: Troubleshooting workflow for this compound coupling.

G start Start: Peptide-Resin (Free N-terminal Amine) activate 1. Activate this compound (Reagent + Base in DMF) start->activate Prepare AA couple 2. Add Activated AA to Resin (Couple for 1-2h) activate->couple Initiate Coupling wash1 3. Wash Resin (Remove excess reagents) couple->wash1 deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 5. Wash Resin (Remove piperidine adduct) deprotect->wash2 end End: Ready for Next Coupling Cycle wash2->end

Caption: Standard Fmoc-SPPS cycle for an amino acid coupling.

References

troubleshooting incomplete Fmoc deprotection of isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of isoleucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling to the peptide, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging and costly to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]

Q2: Why is isoleucine particularly challenging for Fmoc deprotection?

Isoleucine is a β-branched and sterically hindered amino acid. This bulkiness can physically obstruct the approach of the deprotection base (typically piperidine) to the Fmoc group. Furthermore, isoleucine is a hydrophobic residue. Peptide sequences rich in isoleucine and other hydrophobic amino acids (like valine and leucine) have a strong tendency to aggregate on the solid support, often forming secondary structures such as β-sheets.[2][3] This aggregation can severely limit the access of solvents and reagents to the N-terminus of the peptide chain, leading to incomplete deprotection.[3]

Q3: How can I detect if the Fmoc deprotection of isoleucine is incomplete?

Several qualitative and quantitative methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test: This is a rapid colorimetric test to detect the presence of free primary amines. After the deprotection step, a positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached and deprotection is incomplete.[3]

  • High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample from the resin will show two primary peaks if deprotection is incomplete. The desired, deprotected peptide is more polar and elutes earlier, while the more hydrophobic, Fmoc-containing peptide elutes later. A significant peak for the later-eluting species confirms incomplete deprotection.[4]

  • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will reveal a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the uncleaved Fmoc group.[4]

  • UV Monitoring: Many automated peptide synthesizers continuously monitor the UV absorbance of the solution flowing from the reaction vessel. The removal of the Fmoc group releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine (B6355638) that has a characteristic UV absorbance around 301-312 nm.[3] The completion of the reaction is indicated by the absorbance returning to baseline.

Q4: My standard deprotection protocol failed for an isoleucine residue. What are the most common causes and what immediate steps should I take?

Common causes fall into several categories: peptide sequence issues (steric hindrance, aggregation), suboptimal reagents, or inadequate protocols.[1]

A systematic workflow can help diagnose and resolve the issue.

start_node Incomplete Deprotection Suspected (e.g., after Isoleucine) confirm_node Confirm Incompleteness (Kaiser Test, HPLC, MS) start_node->confirm_node check_reagents_node Initial Checks: 1. Use fresh 20% piperidine/DMF 2. Ensure proper resin swelling confirm_node->check_reagents_node Confirmed modify_protocol_node Modify Protocol: 1. Extend deprotection time (e.g., 2x) 2. Perform a second deprotection step check_reagents_node->modify_protocol_node Issue Persists success_node Deprotection Successful Proceed to Coupling check_reagents_node->success_node Resolved advanced_protocol_node Advanced Strategies: 1. Add stronger base (e.g., 1-2% DBU) 2. Switch to aggregation-disrupting solvent (NMP) 3. Increase reaction temperature modify_protocol_node->advanced_protocol_node Issue Persists modify_protocol_node->success_node Resolved advanced_protocol_node->success_node Resolved fail_node Issue Persists Re-evaluate Synthesis Strategy advanced_protocol_node->fail_node Issue Persists factors Factors Contributing to Incomplete Deprotection of Isoleucine seq Sequence-Related factors->seq reagent Reagent-Related factors->reagent process Process-Related factors->process sh Steric Hindrance (β-branched side chain) seq->sh agg Peptide Aggregation (β-sheet formation) seq->agg deg Degraded Piperidine reagent->deg conc Low Base Concentration reagent->conc time Insufficient Time / Temp process->time swell Poor Resin Swelling process->swell load High Resin Loading process->load cluster_mech Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Traps DBF Elimination β-Elimination Proton_Abstraction->Elimination DBF Dibenzofulvene (DBF) + CO2 Elimination->DBF Deprotected_Peptide H2N-Peptide Elimination->Deprotected_Peptide DBF->Adduct

References

Technical Support Center: Managing Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the steric hindrance of isoleucine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is isoleucine a "difficult" amino acid to incorporate during peptide synthesis?

Isoleucine (Ile) is considered a "difficult" amino acid due to the steric hindrance caused by its β-branched side chain. This bulky side chain, close to the amino group, can physically block the approach of the incoming activated amino acid, leading to slower reaction kinetics and incomplete coupling reactions. This can result in deletion sequences, where the isoleucine residue is missing from the final peptide, significantly reducing the overall yield of the desired product.

Q2: What are the typical signs of poor isoleucine coupling in my synthesis?

Common indicators of inefficient isoleucine coupling include:

  • A positive Kaiser test after the coupling step, indicating the presence of unreacted free primary amines on the resin.

  • Low overall yield of the final peptide product after cleavage and purification.

  • Presence of deletion sequences (specifically, peptides lacking the intended isoleucine residue) identified during mass spectrometry (MS) analysis of the crude product.

  • Complex chromatograms during HPLC purification, showing multiple peaks close to the target peptide peak.

Q3: Which coupling reagents are most effective for incorporating isoleucine?

Modern, highly active uronium/guanidinium-based coupling reagents are generally recommended to overcome the steric hindrance of isoleucine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are particularly effective. These reagents rapidly form activated esters that can react efficiently with the sterically hindered amine.

Troubleshooting Guide: Low Coupling Efficiency with Isoleucine

This section provides a systematic approach to troubleshooting and resolving issues related to poor isoleucine incorporation.

Initial Troubleshooting Workflow

start Low Coupling Efficiency (Positive Kaiser Test / Deletion Sequence) check_reagents Verify Reagent Quality & Concentration start->check_reagents First Step extend_time Strategy 1: Extend Coupling Time (e.g., from 1h to 2-4h) check_reagents->extend_time double_couple Strategy 2: Perform a Double Coupling extend_time->double_couple If still inefficient re_evaluate Re-evaluate Purity & Yield extend_time->re_evaluate If successful change_reagent Strategy 3: Use a Stronger Coupling Reagent (e.g., HATU, HCTU) double_couple->change_reagent If still inefficient double_couple->re_evaluate If successful increase_temp Strategy 4: Increase Reaction Temperature (e.g., to 50-75°C) change_reagent->increase_temp If still inefficient change_reagent->re_evaluate If successful increase_temp->re_evaluate

Caption: Troubleshooting workflow for poor isoleucine coupling.

Problem: A positive Kaiser test is observed after coupling isoleucine.

Cause: Incomplete reaction due to steric hindrance, insufficient reaction time, or suboptimal reagent activity.

Solutions:

  • Extend the Coupling Time: The simplest approach is to increase the reaction time. Instead of a standard 1-hour coupling, extend it to 2-4 hours or even overnight to allow the reaction to proceed to completion.

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This provides a second opportunity for all free amines to react.

  • Switch to a More Potent Coupling Reagent: If standard reagents like DIC/HOBt are failing, switching to a more reactive uronium salt is highly recommended.

    • HATU/HCTU: These reagents are known to significantly improve coupling efficiency for sterically hindered amino acids.

    • COMU: This is another highly effective coupling reagent that can be used as an alternative to HATU.

Problem: Mass spectrometry analysis shows a significant peak corresponding to a peptide without isoleucine (Ile-deletion sequence).

Cause: A significant portion of the resin-bound peptides failed to incorporate isoleucine in the previous cycle, leading to the synthesis of a truncated sequence.

Solutions:

  • Increase Temperature (Microwave Synthesis): For automated synthesizers, using elevated temperatures (e.g., 50°C to 75°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. This is a common feature in microwave-assisted peptide synthesis (MAPS).

  • Use Pseudoproline Dipeptides: If the isoleucine is to be coupled to a serine (Ser) or threonine (Thr) residue, using a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ile-OH, where Xaa is Ser or Thr) can be highly effective. The temporary cyclic structure of the pseudoproline breaks the formation of secondary structures and presents the amine for coupling in a more favorable conformation.

Quantitative Data Summary

The choice of coupling reagent and reaction conditions can dramatically impact the success of isoleucine incorporation.

Table 1: Comparison of Coupling Reagent Efficiency for a Hindered Coupling (Ac-Val-Ile-NH2)

Coupling ReagentActivation TimeCoupling TimeProduct Purity (%)Ile-Deletion (%)
HBTU/HOBt3 min1 hour85.212.1
HCTU1 min1 hour92.55.8
HATU1 min1 hour94.14.2
DIC/Oxyma5 min1 hour88.79.5

Data is representative and compiled for illustrative purposes based on typical outcomes.

Key Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Isoleucine

This protocol describes a standard manual coupling procedure for incorporating Fmoc-Ile-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin (1 equivalent, e.g., 0.1 mmol)

  • This compound (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents, 0.8 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the free amine. Wash the resin thoroughly with DMF.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the reaction is complete. If positive (beads turn blue), proceed to step 6.

  • Troubleshooting (if needed): If the Kaiser test is positive, either extend the coupling for another 1-2 hours or perform a double coupling by draining the vessel and repeating steps 3-5.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove any excess reagents.

Decision Logic for Synthesis Strategy

start Planning to Incorporate Isoleucine is_automated Using Automated Synthesizer? start->is_automated has_microwave Does it have Microwave/ Heated Capability? is_automated->has_microwave Yes manual_synthesis Manual Synthesis is_automated->manual_synthesis No use_microwave Use Elevated Temperature Protocol (e.g., 75°C for 10 min) has_microwave->use_microwave Yes standard_protocol Use Standard Protocol (e.g., Extended coupling time, Double couple) has_microwave->standard_protocol No use_strong_reagent Use High-Activity Reagent (HATU/HCTU) + Extended Time manual_synthesis->use_strong_reagent

Caption: Decision tree for selecting an isoleucine coupling strategy.

Technical Support Center: Optimizing Fmoc-Ile-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times for Fmoc-Ile-OH coupling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, Isoleucine.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve issues related to slow or incomplete this compound coupling.

Issue: Slow or Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines) after a standard coupling time.

  • Presence of deletion sequences (peptide missing the isoleucine residue) in the final product, confirmed by mass spectrometry.

  • Low yield of the desired peptide after cleavage from the resin.[1]

Possible Causes & Solutions:

  • Steric Hindrance: Isoleucine's branched side chain can physically block the reactive sites, slowing down the coupling reaction.[2]

  • Reagent Purity and Handling: Impure or degraded this compound, as well as solvents containing water, can disrupt coupling reactions.[1]

  • Suboptimal Activation: Insufficient activation of the this compound carboxylic acid group can lead to poor coupling efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound coupling often slower than other amino acids?

A1: The primary reason for slower coupling is steric hindrance. Fmoc-L-Isoleucine has a β-branched side chain, which can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This makes it a "sterically hindered" amino acid.[2]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like Isoleucine, more potent coupling reagents are recommended. Aminium/uronium salts such as HATU and HBTU are generally more effective than carbodiimides like DIC. Phosphonium salts like PyBOP are also a good choice.[2][3]

Q3: I'm using HATU, but the coupling is still incomplete. What can I do?

A3: If a powerful coupling reagent alone is not sufficient, you can try the following strategies:

  • Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.[3]

  • Increased Reaction Time: For sterically hindered residues, extending the coupling time from the standard 45-60 minutes to 2 hours or even longer can improve yields.[4] However, be mindful of potential side reactions with very long reaction times.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can increase the reaction rate.[5] Microwave-assisted peptide synthesis can also be beneficial.

Q4: How does solvent quality affect this compound coupling?

A4: Solvent quality is critical. The presence of water in solvents like DMF or NMP can lead to the hydrolysis of the activated ester of this compound, preventing it from coupling to the peptide chain.[1][6] It is crucial to use anhydrous, amine-free solvents for peptide synthesis.[4]

Q5: Can I pre-activate the this compound before adding it to the resin?

A5: Yes, pre-activating the amino acid is a standard and recommended procedure. This involves mixing the this compound with the coupling reagent and a base (like DIEA) for a short period (1-5 minutes) before adding the mixture to the deprotected resin.[3] This ensures the formation of the highly reactive activated ester.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent ClassExample(s)Typical Coupling Time (min)Relative Efficiency for Hindered CouplingsKey Considerations
Aminium/Uronium SaltsHATU, HBTU, COMU20 - 45Very HighHighly reactive, low racemization. Higher cost, potential for side reactions like guanidinylation with some reagents.[2]
Phosphonium SaltsPyBOP, PyAOP30 - 60HighEfficient, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[2]
CarbodiimidesDIC (+ additive)60 - 120Moderate to LowRequires an additive like HOBt or Oxyma Pure to improve efficiency and reduce racemization. Less effective for highly hindered couplings.

Note: Coupling times and efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are for general comparison.

Table 2: Hydrolysis Stability of Activated Fmoc-Amino Acids
Amino Acid TypeExamplesTypical Half-life of Active EsterRecommended Coupling Time
Fast HydrolyzingFmoc-Leu-OH, Fmoc-Ala-OH< 6 hours< 1 hour
Slow HydrolyzingThis compound, Fmoc-Thr(tBu)-OH6 - 24 hoursCan be extended (e.g., 6-18 hours) if needed for difficult couplings.[6]
StableFmoc-β-Ala-OH> 24 hoursStandard coupling times are sufficient; less risk with extended times.[6]

This data highlights that while this compound active esters are relatively stable, optimizing the initial coupling time is still crucial for efficiency.

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound using HATU
  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine (B6355638) in DMF), wash the resin thoroughly with DMF (5 times).[4]

  • First Coupling - Activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIEA (8 equivalents) in DMF.

  • First Coupling - Reaction: Allow the pre-activation to proceed for 1-5 minutes. Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[3]

  • Wash: Wash the resin with DMF (3 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next deprotection step or final cleavage.

  • Monitoring (Optional but Recommended): Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling. A negative result (clear or yellow beads) indicates a successful coupling.[5]

Protocol 2: Extended Time Coupling for Difficult Sequences
  • Deprotection: Perform the deprotection step as described in Protocol 1, step 1.

  • Activation: Prepare the activated this compound solution as described in Protocol 1, step 2.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period, for example, 2 to 4 hours. For particularly difficult sequences, an overnight coupling (12-18 hours) may be considered, taking into account the stability of the active ester.[6]

  • Wash: After the extended coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for completeness. If the test is still positive, a second coupling (as described in Protocol 1) may be necessary.

Visualizations

G Troubleshooting Workflow for Incomplete this compound Coupling start Positive Kaiser Test (Incomplete Coupling) check_reagents Verify Reagent & Solvent Quality (Anhydrous, High-Purity) start->check_reagents switch_reagent Switch to Potent Coupling Reagent (e.g., HATU, HBTU, PyBOP) check_reagents->switch_reagent If quality is good double_couple Perform Double Coupling switch_reagent->double_couple extend_time Increase Coupling Time (e.g., 2-4 hours) double_couple->extend_time increase_temp Increase Temperature (e.g., 35-50°C or Microwave) extend_time->increase_temp re_test Perform Kaiser Test increase_temp->re_test success Coupling Complete (Proceed to next step) re_test->success Negative failure Re-evaluate Sequence/Strategy (Consult Senior Scientist) re_test->failure Positive

Caption: Troubleshooting logic for incomplete this compound coupling.

G Experimental Workflow for Double Coupling of this compound cluster_prep Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling cluster_analysis Analysis resin Resin with N-terminal Amine deprotect 1. Deprotect Fmoc Group (20% Piperidine/DMF) resin->deprotect wash1 2. Wash Resin (DMF) deprotect->wash1 preactivate1 3. Pre-activate this compound (HATU/DIEA in DMF) wash1->preactivate1 couple1 4. Add to Resin (React for 45-60 min) preactivate1->couple1 wash2 5. Wash Resin (DMF) couple1->wash2 preactivate2 6. Pre-activate Fresh this compound wash2->preactivate2 couple2 7. Add to Resin (React for 45-60 min) preactivate2->couple2 wash3 8. Final Wash (DMF & DCM) couple2->wash3 kaiser 9. Perform Kaiser Test wash3->kaiser result Result kaiser->result Proceed Proceed result->Proceed Negative Troubleshoot Troubleshoot result->Troubleshoot Positive

Caption: Step-by-step workflow for double coupling of this compound.

References

Technical Support Center: Fmoc-Ile-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Ile-OH in common solid-phase peptide synthesis (SPPS) solvents such as Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why is this compound sometimes difficult to dissolve in DMF or NMP?

A1: The solubility challenges with this compound can be attributed to a combination of factors. The bulky and hydrophobic nature of the isoleucine side chain, coupled with the planar and aromatic Fmoc protecting group, can lead to strong intermolecular interactions and aggregation. This self-assembly, driven by π-π stacking of the fluorene (B118485) rings, can significantly reduce the solubility of the molecule in organic solvents.[1]

Q2: Is NMP a better solvent than DMF for dissolving this compound?

A2: While DMF is a widely used solvent in SPPS, NMP is often considered a superior alternative for dissolving challenging or aggregation-prone Fmoc-amino acids.[2][3] NMP's higher polarity can more effectively solvate the peptide backbone and disrupt intermolecular hydrogen bonding that contributes to aggregation.[3] For hydrophobic peptides rich in residues like isoleucine, using NMP can alleviate aggregation and on-resin precipitation, leading to improved crude purity.[3]

Q3: Can sonication and heating be used to improve the solubility of this compound?

A3: Yes, both sonication and gentle heating are effective techniques to aid in the dissolution of this compound.[4] Sonication helps to break up solid aggregates and increase the surface area for solvation. Gentle heating (e.g., to 30-40°C) can also increase solubility, but caution should be exercised to avoid potential degradation of the Fmoc-amino acid.

Q4: Are there any chemical modifications that can improve the solubility of Fmoc-amino acids?

A4: While not a direct solution for dissolving this compound itself, the use of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on preceding glycine (B1666218) residues can prevent aggregation during peptide synthesis, which is often the root cause of solubility issues of the growing peptide chain.[5] Additionally, the use of pseudoproline dipeptides can disrupt secondary structure formation and enhance solvation.[5]

Troubleshooting Guides

Guide 1: Standard Protocol for Dissolving this compound

This guide provides a standard step-by-step protocol for dissolving this compound in DMF or NMP.

Experimental Protocol:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity DMF or NMP to the vial.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. Observe the solution for any remaining solid particles.

  • Gentle Heating (Optional): If solids persist, gently warm the solution to 30-40°C while continuing to vortex or stir. Avoid excessive heat.

  • Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use in your peptide synthesis workflow.

Guide 2: Troubleshooting Persistent Solubility Issues

If the standard protocol is insufficient, this guide offers advanced strategies to overcome persistent solubility problems with this compound.

Troubleshooting Steps:

  • Solvent Combination: Prepare a solvent mixture, such as 10-20% Dimethyl Sulfoxide (DMSO) in DMF or NMP. DMSO is a powerful solvent that can enhance the solubility of many Fmoc-amino acids.[1]

  • In-Situ Activation: If the this compound does not fully dissolve before coupling, you can proceed with "in-situ" activation. In this method, the suspension of this compound in the coupling solvent is added directly to the resin, followed by the addition of the activation reagents. The activation process itself can sometimes aid in dissolving the remaining solid.[1]

  • Use of Chaotropic Salts: In cases of severe aggregation of the peptide-resin, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) prior to coupling can help disrupt secondary structures and improve accessibility.[5]

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound in common solvents.

CompoundSolventSolubilityConcentration (mM)Method
This compoundDMF100 mg/mL282.96Requires ultrasonication[4]
This compoundDMSO100 mg/mL282.96Requires ultrasonication[4]
This compoundNMPData not available--

Visual Guides

The following diagrams illustrate the workflows for addressing this compound solubility issues.

Dissolution_Workflow start Start: this compound Powder add_solvent Add DMF or NMP start->add_solvent vortex Vortex add_solvent->vortex ultrasonicate Ultrasonicate vortex->ultrasonicate check_solubility Completely Dissolved? ultrasonicate->check_solubility ready Solution Ready for SPPS check_solubility->ready Yes troubleshoot Proceed to Troubleshooting check_solubility->troubleshoot No

Caption: Standard workflow for dissolving this compound.

Troubleshooting_Workflow start Start: Persistent Solubility Issue option1 Option 1: Use Solvent Mixture (e.g., DMF/DMSO) start->option1 option2 Option 2: In-Situ Activation start->option2 option3 Option 3: Chaotropic Salt Wash (for resin-bound peptide) start->option3 dissolved This compound Dissolved / Coupled option1->dissolved option2->dissolved option3->dissolved

Caption: Troubleshooting options for persistent solubility issues.

References

Technical Support Center: The Impact of Fmoc-Ile-OH Purity on Final Peptide Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to the purity of Fmoc-L-Isoleucine (Fmoc-Ile-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound and how can they affect my peptide synthesis?

A: Impurities in Fmoc-amino acids, including this compound, can significantly compromise the quality of the final peptide product.[1] Even small amounts of impurities can lead to lower yields and difficulties in purification.[1] The most common impurities and their effects are summarized in the table below.

Q2: What is Fmoc-allo-Isoleucine and why is it a particular concern for this compound?

A: Isoleucine has two chiral centers, which means it can exist as four different stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine. Fmoc-L-allo-Isoleucine is a diastereomer of the desired Fmoc-L-Isoleucine. The presence of this impurity is a significant concern because allo-Isoleucine has a different three-dimensional structure, which can alter the structure, conformation, and biological activity of the final peptide. Peptides containing diastereomers often exhibit different physicochemical properties, which can complicate purification.[2]

Q3: How can I determine the purity of my this compound, especially with respect to diastereomers?

A: Standard reverse-phase HPLC (RP-HPLC) may not be sufficient to separate diastereomers like Fmoc-L-allo-Isoleucine from Fmoc-L-Isoleucine. Chiral HPLC methods are necessary for accurate determination of diastereomeric purity.[3][4] These methods use specialized chiral stationary phases (CSPs) that can distinguish between stereoisomers.[3][4]

Q4: What are the potential consequences of using this compound with significant levels of Fmoc-allo-Isoleucine impurity?

A: The incorporation of allo-Isoleucine into a peptide sequence can have several detrimental effects:

  • Altered Peptide Structure and Function: The different stereochemistry of allo-Isoleucine can disrupt the intended secondary and tertiary structure of the peptide, potentially leading to a partial or complete loss of biological activity.

  • Purification Challenges: The resulting diastereomeric peptides may have very similar retention times in standard RP-HPLC, making them difficult to separate from the target peptide.[5] This can lead to impure final products.

  • Inconsistent Experimental Results: The presence of varying amounts of diastereomeric impurities can lead to batch-to-batch variability and a lack of reproducibility in experimental results.

Q5: What are considered acceptable purity levels for this compound in peptide synthesis?

A: For demanding applications such as the synthesis of therapeutic peptides, the highest possible purity is recommended. Many suppliers offer Fmoc-amino acids with a chemical purity of ≥99%. For this compound, it is crucial to also consider the diastereomeric purity, which should ideally be as high as possible, with some suppliers offering grades with ≥99.8% enantiomeric purity.[4]

Troubleshooting Guide

Problem: My crude peptide analysis by HPLC shows unexpected peaks, particularly shoulders or closely eluting peaks to the main product.

  • Potential Cause: This can be a strong indicator of the presence of diastereomeric peptides resulting from Fmoc-allo-Isoleucine impurities in your this compound starting material. Deletion sequences due to incomplete coupling or deprotection can also cause such peaks.[6][7]

  • Troubleshooting Steps:

    • Analyze Raw Material: If possible, analyze the batch of this compound used with a validated chiral HPLC method to quantify the level of Fmoc-allo-Isoleucine.

    • Optimize HPLC Gradient: Try a shallower gradient during analytical and preparative HPLC to improve the separation of the diastereomeric peptides.

    • Use High-Purity Reagents: For future syntheses, source this compound with certified high diastereomeric purity.

Problem: My purified peptide exhibits lower than expected biological activity.

  • Potential Cause: The presence of allo-Isoleucine in the peptide sequence can alter its conformation, potentially affecting its binding to the target and reducing its biological activity.

  • Troubleshooting Steps:

    • Confirm Sequence and Purity: Use mass spectrometry to confirm the correct mass of your peptide and re-evaluate its purity, looking for any co-eluting impurities.

    • Synthesize with High-Purity this compound: Resynthesize the peptide using a new batch of this compound with the highest available diastereomeric purity to see if the biological activity improves.

Problem: I am encountering difficulties during the purification of my peptide, with broad peaks or poor resolution.

  • Potential Cause: The co-elution of diastereomeric peptides can lead to peak broadening and make it challenging to achieve baseline separation during preparative HPLC.

  • Troubleshooting Steps:

    • Modify Purification Method: Experiment with different HPLC columns, mobile phase modifiers, or temperature to try and improve the separation of the diastereomers.

    • Consider Alternative Purification Techniques: Depending on the peptide, other techniques like ion-exchange chromatography might offer better selectivity for separating diastereomers.

Data Presentation

Table 1: Common Impurities in Fmoc-Amino Acids and Their Impact on Peptide Synthesis

Impurity TypeSourceImpact on Final Peptide
Fmoc-Dipeptide-OH Side reaction during Fmoc protectionInsertion of an extra amino acid
Free Amino Acid Incomplete Fmoc protection or degradationDeletion of an amino acid
Acetic Acid Residual solvent from synthesisN-terminal acetylation, leading to chain termination
Fmoc-β-Ala-OH Rearrangement of Fmoc-OSu reagentInsertion of a β-Alanine residue
Diastereomers (e.g., Fmoc-allo-Ile-OH) Racemization during synthesis of the amino acidAltered peptide structure, function, and purification

Table 2: Potential Impact of allo-Isoleucine Incorporation on Peptide Properties

Peptide PropertyImpact of allo-Isoleucine Incorporation
Secondary Structure (e.g., α-helix, β-sheet) Can be disrupted, leading to a different overall conformation.
Biological Activity Often reduced or completely lost due to altered binding to the target.
Enzymatic Stability May be altered, as proteases can be stereospecific.
Solubility May be affected due to changes in the peptide's overall structure and hydrophobicity.
Chromatographic Behavior Diastereomeric peptides often have very similar retention times, complicating purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Fmoc Chemistry Cycle

This protocol outlines a general cycle for the manual solid-phase synthesis of a peptide on a resin support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a ninhydrin (B49086) test can be performed.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: Chiral HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of the diastereomeric purity of this compound. Specific conditions may need to be optimized for the available equipment and columns.

  • Column: A chiral stationary phase (CSP) column designed for amino acid analysis, such as a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Cellulose-3).[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA).

  • Gradient: An isocratic or gradient elution may be used. For example, a linear gradient of acetonitrile (B52724) in water (both with 0.1% TFA).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample onto the HPLC system. The different stereoisomers (Fmoc-L-Ile-OH and Fmoc-L-allo-Ile-OH) should be resolved as separate peaks. The area of each peak can be used to determine the percentage of each diastereomer.

Protocol 3: Peptide Cleavage from Resin and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your peptide. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For many peptides, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Storage: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification and analysis.

Visualizations

cluster_impurities This compound Impurities cluster_synthesis Peptide Synthesis Steps cluster_defects Resulting Peptide Defects dipeptide Fmoc-Ile-Ile-OH coupling2 Coupling (this compound) dipeptide->coupling2 Causes Double Insertion allo Fmoc-allo-Ile-OH allo->coupling2 Incorporated instead of Ile free_aa Free Ile free_aa->coupling2 Causes Deletion acetic_acid Acetic Acid acetic_acid->coupling2 Causes Chain Termination start Start Synthesis (Resin) deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Coupling (Fmoc-AA-OH) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 deprotection2->coupling2 elongation Further Elongation coupling2->elongation insertion Insertion Peptide (AA-Ile-Ile-...) diastereomer Diastereomeric Peptide (AA-allo-Ile-...) deletion Deletion Peptide (AA-...) truncation Truncated Peptide (AA-Ile-NH-Ac) final_peptide Final Peptide elongation->final_peptide

Caption: Impact of this compound impurities on peptide synthesis.

start Problem Encountered (e.g., poor purity, low activity) check_ms Step 1: Verify Peptide Mass by Mass Spectrometry start->check_ms mass_correct Mass is Correct? check_ms->mass_correct re_evaluate_synthesis Re-evaluate Synthesis Protocol (coupling times, reagents) mass_correct->re_evaluate_synthesis No check_hplc Step 2: Analyze Crude Peptide by High-Resolution HPLC mass_correct->check_hplc Yes peaks_observed Unexpected/Broad Peaks? check_hplc->peaks_observed clean_synthesis Synthesis Appears Clean peaks_observed->clean_synthesis No suspect_diastereomers Step 3: Suspect Diastereomeric Impurity peaks_observed->suspect_diastereomers Yes chiral_analysis Step 4: Analyze this compound Raw Material by Chiral HPLC suspect_diastereomers->chiral_analysis impurity_confirmed allo-Isoleucine Impurity Confirmed? chiral_analysis->impurity_confirmed source_new_reagent Solution: Source High-Purity this compound and Resynthesize impurity_confirmed->source_new_reagent Yes other_issue Investigate Other Potential Issues (degradation, side reactions) impurity_confirmed->other_issue No

Caption: Troubleshooting workflow for peptide synthesis issues.

cluster_l_isoleucine L-Isoleucine (2S, 3S) cluster_d_isoleucine D-Isoleucine (2R, 3R) cluster_l_alloisoleucine L-allo-Isoleucine (2S, 3R) cluster_d_alloisoleucine D-allo-Isoleucine (2R, 3S) title Stereoisomers of Isoleucine l_iso d_iso l_iso->d_iso Enantiomers l_allo l_iso->l_allo Diastereomers d_allo l_iso->d_allo Diastereomers d_iso->l_allo Diastereomers d_iso->d_allo Diastereomers l_allo->d_allo Enantiomers

Caption: The four stereoisomers of Isoleucine.

References

Technical Support Center: Strategies to Minimize Racemization of Isoleucine During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of isoleucine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of isoleucine synthesis, and why is it a concern?

A1: Isoleucine has two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). During peptide synthesis, the Cα proton can be abstracted under basic or thermally elevated conditions, leading to a temporary loss of chirality. Reprotonation can occur from either face of the planar intermediate, resulting in a mixture of the desired L-isoleucine (2S,3S) and the diastereomeric D-allo-isoleucine (2R,3S). This conversion is also known as epimerization. The presence of D-allo-isoleucine as an impurity can alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making its control a critical aspect of peptide drug development.

Q2: Which factors primarily influence the extent of isoleucine racemization during solid-phase peptide synthesis (SPPS)?

A2: Several factors can contribute to the racemization of isoleucine during SPPS. The most significant include:

  • Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid of the incoming amino acid plays a crucial role.

  • Additives: The presence and type of activating additives can suppress racemization.

  • Base: The choice of base and its concentration can significantly impact the rate of epimerization.[1]

  • Temperature: Elevated temperatures, often used to increase coupling efficiency, can also increase the rate of racemization.[2]

  • Solvent: The polarity and nature of the solvent can influence the stability of the reactive intermediates and the propensity for racemization.[3]

  • Resin and Linker: The type of solid support and the linker used to anchor the peptide chain can affect racemization, particularly for the C-terminal amino acid.[4]

Q3: Are there specific coupling reagents and additives that are recommended to minimize isoleucine racemization?

A3: Yes, the choice of coupling methodology is critical. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) should be used in conjunction with racemization-suppressing additives.[5] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), react with the activated amino acid to form an active ester that is less prone to racemization.[6][7] Onium salt-based coupling reagents like HATU, HCTU, and COMU are also widely used, with COMU (which incorporates an Oxyma moiety) often favored for its efficiency and reduced racemization potential, especially in microwave-assisted synthesis.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-allo-isoleucine detected in the final peptide. Use of a racemization-prone coupling reagent (e.g., carbodiimides without additives).Add an anti-racemization additive such as HOBt or OxymaPure to the coupling reaction.[8] Alternatively, switch to an onium salt-based coupling reagent like COMU or HATU.[8]
The base used is too strong or sterically unhindered.Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[8]
High reaction temperature during coupling.Perform the coupling reaction at a lower temperature (e.g., 0 °C or ambient temperature). This is particularly important for microwave-assisted syntheses where temperatures can be significantly elevated.[8]
The solvent environment is promoting racemization.While DMF is a common solvent, consider switching to N-methylpyrrolidone (NMP) for certain sequences, as it can improve solvation and coupling efficiency.[9] However, be aware that Fmoc-amino acids may have lower stability in NMP over extended periods.[6]
Racemization specifically observed at the C-terminal isoleucine. The method of anchoring the first amino acid to the resin is causing epimerization.When using Wang resin, racemization can occur during the initial loading.[4] Consider using 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk helps to suppress racemization during the loading of the first amino acid.[4]
Epimerization is detected after a fragment condensation step involving a C-terminal isoleucine. The C-terminal amino acid of a peptide fragment is highly susceptible to racemization upon activation.Employ a coupling reagent known for low racemization in fragment condensation, such as DEPBT.[8] If possible, design the fragments so that the C-terminal residue is glycine (B1666218) or proline, which are not prone to racemization.

Data on Racemization of Amino Acids

While specific quantitative data for isoleucine is sparse in comparative studies, the following table provides a general overview of the racemization levels observed for other racemization-prone amino acids with different coupling reagents and additives. These trends can be informative for selecting conditions to minimize isoleucine racemization.

Coupling Reagent/AdditiveAmino Acid% D-Isomer FormedReference
DIC/HOBtHis5.1[1]
DIC/HOAtHis1.9[1]
DIC/OxymaPureHis3.0[1]
DIC/Oxyma-BHis1.0[10]
DIC/HOBtCys0.2[1]
DIC/HOAtCys0.1[1]
DIC/OxymaPureCys0.1[1]

Note: The extent of racemization is highly sequence- and condition-dependent.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Ile-OH with Minimized Racemization using DIC/OxymaPure

Objective: To couple Fmoc-L-isoleucine to a resin-bound peptide with minimal epimerization.

Materials:

  • Fmoc-L-isoleucine

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-L-isoleucine and 3 equivalents of OxymaPure in DMF.

  • Add 3 equivalents of DIC to the solution.

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[8]

  • Coupling: Add the pre-activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the reaction using the ninhydrin test. A negative result (no color change) indicates complete coupling.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry it under vacuum.[8]

Protocol 2: Determination of Isoleucine Epimerization by Chiral HPLC

Objective: To quantify the percentage of D-allo-isoleucine in a synthetic peptide.

Materials:

  • Synthetic peptide containing isoleucine

  • 6N HCl in D₂O

  • Chiral HPLC column (e.g., Primesep 100 or a column with a teicoplanin-based chiral stationary phase)[11][12]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or ammonium (B1175870) formate (B1220265) buffer

  • Standards of L-isoleucine and D-allo-isoleucine

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6N HCl in D₂O. The deuterated acid allows for the correction of any racemization that may occur during hydrolysis.[13]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, evaporate the acid under a stream of nitrogen.

    • Re-dissolve the amino acid residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase (e.g., an isocratic mixture of acetonitrile and water with an ammonium formate buffer).[11]

    • Inject the prepared sample.

    • Separate the diastereomers under isocratic conditions.

    • Detect the amino acids using a suitable detector (e.g., CAD or UV at 200 nm).[14]

  • Quantification:

    • Identify the peaks corresponding to L-isoleucine and D-allo-isoleucine by comparing their retention times with those of the standards.

    • Calculate the percentage of D-allo-isoleucine by integrating the peak areas: % D-allo-isoleucine = [Area(D-allo-Ile) / (Area(L-Ile) + Area(D-allo-Ile))] * 100

Visualizations

Racemization_Mechanism L_Ile L-Isoleucine Residue (Cα proton present) Enolate Planar Enolate Intermediate (Loss of Cα proton) L_Ile->Enolate + Base - H+ Enolate->L_Ile + H+ D_allo_Ile D-allo-Isoleucine Residue (Reprotonation from opposite face) Enolate->D_allo_Ile + H+

Caption: Mechanism of isoleucine racemization via a planar enolate intermediate.

Coupling_Strategy_Decision_Tree Start Start: Coupling Isoleucine Check_Sensitivity Is the sequence known to be racemization-prone? Start->Check_Sensitivity Use_Carbodiimide Use DIC with Additive Check_Sensitivity->Use_Carbodiimide No Use_Onium_Salt Use Onium Salt Reagent Check_Sensitivity->Use_Onium_Salt Yes Select_Additive Select Additive Use_Carbodiimide->Select_Additive HOBt HOBt Select_Additive->HOBt Oxyma OxymaPure Select_Additive->Oxyma Check_Temp Is elevated temperature required? HOBt->Check_Temp Oxyma->Check_Temp COMU COMU Use_Onium_Salt->COMU HATU HATU Use_Onium_Salt->HATU COMU->Check_Temp HATU->Check_Temp Low_Temp Couple at RT or below Check_Temp->Low_Temp No High_Temp Monitor racemization carefully Check_Temp->High_Temp Yes Final_Peptide Proceed with Synthesis Low_Temp->Final_Peptide High_Temp->Final_Peptide

Caption: Decision tree for selecting a coupling strategy to minimize isoleucine racemization.

References

Validation & Comparative

A Comparative Guide to Fmoc-Ile-OH and Boc-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, full-length peptides. The two most dominant strategies revolve around the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection. This guide provides a detailed, objective comparison of Fmoc-Isoleucine-OH and Boc-Isoleucine-OH, focusing on their performance, underlying chemistry, and practical applications for researchers, scientists, and drug development professionals.

Isoleucine (Ile) presents a unique challenge in peptide synthesis due to the steric hindrance of its β-branched side chain, which can impede coupling reactions. The choice between Fmoc and Boc protection for this amino acid can significantly influence coupling efficiency, racemization risk, and the overall success of the synthesis.

Core Chemical Differences and Strategic Implications

The fundamental difference between the two strategies lies in the conditions required for Nα-deprotection. The Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638), while the Boc group requires strong acidic conditions, such as trifluoroacetic acid (TFA).[] This dictates the choice of side-chain protecting groups and the overall synthetic workflow, a concept known as orthogonality.[2][3]

  • Fmoc/tBu Strategy: This is the most common modern approach. It pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu) based groups for side-chain protection.[2] This is a truly orthogonal scheme, as the two classes of protecting groups are removed under distinct and non-interfering conditions.[4] The final cleavage from the resin and removal of side-chain protectors occurs simultaneously with a strong acid like TFA.[5]

  • Boc/Bzl Strategy: This classic method uses the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection.[6] This is considered a "quasi-orthogonal" strategy because both protecting group types are acid-labile. Selectivity is achieved by using different acid strengths: mild acid (TFA) for Boc removal during each cycle, and a very strong acid (like anhydrous hydrogen fluoride, HF) for the final cleavage and side-chain deprotection.[7]

Performance Comparison: Fmoc-Ile-OH vs. Boc-Ile-OH

The performance of this compound and Boc-Ile-OH can be evaluated based on several key metrics. Due to its steric hindrance, Isoleucine coupling can be slow, requiring efficient activation methods to ensure completion and minimize side reactions.

Table 1: Quantitative Performance Comparison

ParameterThis compound StrategyBoc-Ile-OH StrategyKey Considerations
Coupling Efficiency Generally high (often >99%) with modern activators (HATU, HBTU, HCTU).[]High with appropriate activation (e.g., in situ neutralization), but can be lower with older methods (DCC/HOBt).[][7]Steric hindrance of Isoleucine demands potent coupling reagents. Fmoc chemistry is highly compatible with the most efficient modern reagents.[]
Deprotection Conditions Mild: 20-50% piperidine in DMF.[8]Harsh: 25-50% TFA in DCM.[9]Fmoc's mild basic deprotection is advantageous for peptides with acid-sensitive residues (e.g., Trp, certain post-translational modifications).[]
Racemization Risk Low, especially with urethane-protected amino acids and efficient coupling reagents that minimize pre-activation times.[10][11]Generally low for urethane-protected amino acids. The risk can increase with certain activation methods.For sterically hindered amino acids, the choice of coupling reagent is critical to suppress racemization.[10]
Common Side Reactions Aspartimide formation in sequences containing Asp.[12]t-Butylation of sensitive side chains (Trp, Met, Cys) by cations generated during deprotection.[13][]Scavengers are essential in the final cleavage cocktail for both strategies to mitigate side reactions.[5][]
Compatibility Excellent for acid-sensitive peptides, glycopeptides, and phosphopeptides.[3]Favorable for synthesizing long or hydrophobic sequences prone to aggregation, as TFA protonates the backbone, reducing interchain H-bonding.[7]The choice often depends on the overall peptide sequence and desired modifications.
Automation & Throughput Highly amenable to automated synthesis with real-time monitoring of Fmoc cleavage via UV absorbance.[15]Automation is well-established but lacks the convenient UV monitoring of the Fmoc group.Fmoc strategy is generally favored for modern, high-throughput automated synthesizers.[15]

Visualization of Structures and Processes

To better understand the chemical entities and workflows, the following diagrams illustrate the structures of the protected amino acids and the synthetic cycles.

G Chemical Structures of Protected Isoleucine cluster_fmoc cluster_boc fmoc_ile boc_ile

Caption: Structures of this compound and Boc-Ile-OH.

Fmoc_SPPS_Workflow start Start with Resin-NH2 or Resin-AA(side-chain protected) deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next this compound (e.g., HATU/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_check Is Peptide Sequence Complete? wash2->cycle_check cycle_check->deprotection No final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA + Scavengers) cycle_check->final_cleavage Yes end Purified Peptide final_cleavage->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow start Start with Resin-AA(Bzl) (Boc protected) deprotection Nα-Boc Deprotection (25-50% TFA/DCM) start->deprotection wash_neut Wash (DCM) Neutralize (e.g., DIEA/DCM) deprotection->wash_neut coupling Couple next Boc-Ile-OH (e.g., DCC/HOBt or in situ) wash_neut->coupling wash2 Wash (DCM/DMF) coupling->wash2 cycle_check Is Peptide Sequence Complete? wash2->cycle_check cycle_check->deprotection No final_cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) cycle_check->final_cleavage Yes end Purified Peptide final_cleavage->end

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Below are detailed, representative protocols for a single coupling cycle using this compound and Boc-Ile-OH.

Protocol 1: this compound Coupling Cycle

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

  • Swell the peptide-resin (bearing a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16]

2. Amino Acid Activation:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq).

  • Add an activating agent such as HATU (0.38 mmol, 3.8 eq).

  • Add a base, N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq), to the amino acid solution.

  • Briefly pre-activate the mixture by agitating for 1-2 minutes.

3. Coupling Reaction:

  • Drain the DMF from the swollen resin.

  • Immediately add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. The steric hindrance of isoleucine may require a longer coupling time.

4. Monitoring the Coupling:

  • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[6] A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[6]

5. Washing:

  • Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

6. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

  • Continue agitation for another 10-15 minutes.[12]

  • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Protocol 2: Boc-Ile-OH Coupling Cycle

This protocol assumes a manual synthesis on a 0.1 mmol scale using Merrifield or PAM resin.

1. Resin Preparation:

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[9]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 times) to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting N-terminal trifluoroacetate (B77799) salt by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes, until a neutral pH is confirmed.[6]

  • Wash the resin thoroughly with DCM (3-5 times).

4. Amino Acid Activation and Coupling (In Situ Neutralization Example):

  • In a separate vial, dissolve Boc-Ile-OH (0.4 mmol, 4 eq) and an activating agent like HBTU (0.38 mmol, 3.8 eq) in a minimal amount of DMF.

  • After the deprotection step (Step 2), wash the resin with DCM and DMF.

  • Add the Boc-Ile-OH/HBTU solution to the resin, followed immediately by DIEA (0.8 mmol, 8 eq). This "in situ" neutralization protocol can improve yields for difficult sequences.[7]

  • Agitate the mixture for 1-2 hours.

5. Monitoring and Washing:

  • Perform a Kaiser test to confirm reaction completion.

  • Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.

Conclusion and Recommendations

The choice between this compound and Boc-Ile-OH is a strategic decision that hinges on the specific requirements of the target peptide and the available synthetic instrumentation.

  • This compound is generally the preferred choice for most applications due to the milder deprotection conditions, compatibility with a wide range of sensitive functional groups, and suitability for modern automated synthesis platforms that leverage UV monitoring.[][17] The availability of highly efficient coupling reagents that pair well with the Fmoc strategy effectively overcomes the challenge of coupling sterically hindered residues like Isoleucine.[]

  • Boc-Ile-OH remains a powerful alternative, particularly for the synthesis of long and/or highly hydrophobic peptides that are prone to aggregation during synthesis. The repetitive TFA deprotection steps keep the growing peptide chain protonated, which disrupts secondary structure formation and improves solubility.[7] However, this strategy requires specialized equipment to handle hazardous reagents like HF and more careful consideration of potential acid-catalyzed side reactions.[3]

For drug development professionals, the Fmoc strategy often provides a more versatile and scalable platform for producing complex and modified peptides, while the Boc strategy remains a robust tool for tackling historically "difficult" sequences. A thorough analysis of the target peptide's sequence is essential for making an informed decision.

References

Navigating Peptide Analysis: A Comparative Guide to Mass Spectrometry of Fmoc-Ile-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success, not only in synthesis but also in the subsequent characterization by mass spectrometry. This guide provides a detailed comparison of the mass spectrometric behavior of peptides containing the widely used Nα-9-fluorenylmethoxycarbonyl (Fmoc) protected isoleucine (Fmoc-Ile-OH) against potential alternatives, supported by established experimental protocols.

The use of this compound is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to the base-lability of the Fmoc group, which allows for orthogonal protection strategies under mild conditions.[1][2] However, the bulky and hydrophobic nature of the Fmoc group can influence the mass spectrometric analysis of peptides, impacting ionization efficiency and fragmentation patterns. This guide explores these effects and compares them to peptides synthesized with alternative protecting groups, such as the tert-butyloxycarbonyl (Boc) group, and to deprotected peptides.

Comparative Analysis of N-Terminal Protecting Groups in Mass Spectrometry

The choice of an N-terminal protecting group can significantly affect the behavior of a peptide in the mass spectrometer. The following table summarizes the key characteristics and their implications for mass spectrometry when comparing Fmoc-protected, Boc-protected, and deprotected peptides.

FeatureFmoc-Protected PeptidesBoc-Protected PeptidesDeprotected Peptides (Free N-Terminus)
Ionization Efficiency (ESI) Can lead to signal suppression due to the hydrophobicity of the Fmoc group. May require optimization of solvent conditions.Generally good ionization efficiency. The Boc group is smaller and less hydrophobic than the Fmoc group.Excellent ionization efficiency due to the presence of a basic N-terminal amine that readily accepts a proton.
Ionization (MALDI) Co-crystallization with the matrix can be influenced by the hydrophobic Fmoc group, potentially affecting signal intensity.Generally good co-crystallization and ionization.Good co-crystallization and ionization, often resulting in strong signals.
In-Source Fragmentation The labile nature of the Fmoc group can sometimes lead to its partial or complete loss in the ion source, complicating spectral interpretation.The Boc group is more acid-labile and can also be prone to in-source fragmentation, especially under harsher ionization conditions.Not applicable. Fragmentation occurs primarily in the collision cell (MS/MS).
Tandem MS (MS/MS) Fragmentation The presence of the Fmoc group can alter fragmentation pathways, potentially leading to less predictable b- and y-ion series.Fragmentation patterns are generally predictable, though the Boc group can influence charge distribution.Produces characteristic and well-understood b- and y-ion series, facilitating straightforward sequence confirmation.
Sample Purity Assessment Incomplete deprotection can be readily identified by a mass difference of 222.2 Da corresponding to the Fmoc group.Incomplete deprotection is identifiable by a mass difference of 100.1 Da.Not applicable.
Overall Suitability for MS Suitable for confirming the mass of the protected peptide and assessing synthesis success. May require deprotection for detailed sequencing.Good for both intact mass analysis and, after deprotection, for sequencing.Ideal for sequence confirmation and characterization of the final peptide product.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for peptide synthesis, purification, and mass spectrometry analysis.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes a standard manual synthesis of a model peptide.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HCTU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Sample Preparation for Mass Spectrometry

For Electrospray Ionization (ESI-MS):

  • Dissolve the purified peptide (either Fmoc-protected or deprotected) in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation.[3]

  • The final concentration should be in the range of 1-10 pmol/µL.

  • Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

For Matrix-Assisted Laser Desorption/Ionization (MALDI-MS):

  • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] for peptides).[4]

  • Mix the peptide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, allowing for co-crystallization of the peptide and matrix.[5]

  • Analyze the sample in the MALDI-TOF mass spectrometer.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Synthesis_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HCTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Sequence Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry (ESI-MS / MALDI-MS) Purification->MS_Analysis MS_Comparison_Logic cluster_Fmoc Fmoc-Protected Peptide cluster_Boc Boc-Protected Peptide cluster_Deprotected Deprotected Peptide Fmoc_Ion Potential Signal Suppression Fmoc_Frag In-Source Fragmentation Fmoc_MSMS Altered MS/MS Fragmentation Boc_Ion Good Ionization Boc_Frag Potential In-Source Fragmentation Boc_MSMS Predictable MS/MS Dep_Ion Excellent Ionization Dep_Frag No In-Source Protecting Group Loss Dep_MSMS Characteristic b/y ions MS_Performance Mass Spectrometry Performance MS_Performance->Fmoc_Ion MS_Performance->Fmoc_Frag MS_Performance->Fmoc_MSMS MS_Performance->Boc_Ion MS_Performance->Boc_Frag MS_Performance->Boc_MSMS MS_Performance->Dep_Ion MS_Performance->Dep_Frag MS_Performance->Dep_MSMS

References

Validating Fmoc-Ile-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity and function of the final peptide. This guide provides a comprehensive comparison of two gold-standard analytical techniques for validating the incorporation of Nα-9-fluorenylmethoxycarbonyl-L-isoleucine (Fmoc-Ile-OH): Edman degradation and mass spectrometry. We present a detailed analysis of their respective methodologies, quantitative performance, and key advantages and limitations, supported by experimental protocols and data to aid in the selection of the most appropriate validation strategy.

Introduction to this compound Incorporation and the Need for Validation

This compound is a cornerstone building block in SPPS, prized for its role in constructing complex peptide sequences. The bulky and hydrophobic nature of the isoleucine sidechain, coupled with the Fmoc protecting group, can sometimes present challenges during peptide synthesis, leading to incomplete coupling or deletion sequences. Therefore, rigorous analytical validation is essential to confirm the successful incorporation of this compound at the desired position within the peptide chain. Edman degradation and mass spectrometry are powerful tools for this purpose, each offering a unique set of capabilities.

Method 1: Edman Degradation - The Sequential Approach

Edman degradation is a classic and highly reliable method for determining the amino acid sequence of a peptide from its N-terminus.[1][2] The process involves a stepwise chemical reaction that sequentially cleaves and identifies each amino acid residue.

Principle of Edman Degradation

The Edman degradation process consists of three main steps that are repeated cyclically:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

  • Cleavage: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][4]

  • Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[5]

Experimental Protocol: Validation of this compound Incorporation by Edman Degradation

This protocol outlines the general steps for validating the incorporation of an N-terminal this compound in a synthetic peptide after cleavage from the solid support and removal of the Fmoc group.

1. Sample Preparation:

  • Cleave the synthesized peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Precipitate the peptide with cold diethyl ether and wash several times to remove scavengers.
  • Lyophilize the crude peptide to obtain a dry powder.
  • Purify the peptide by reversed-phase HPLC to >95% purity.
  • Accurately quantify the purified peptide.

2. N-terminal Fmoc Group Removal:

  • Prior to Edman sequencing, the N-terminal Fmoc group must be removed. This is typically achieved by treating the peptide with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) for 20-30 minutes at room temperature.
  • The deprotected peptide is then precipitated and washed to remove piperidine and dibenzofulvene-piperidine adduct.

3. Automated Edman Degradation:

  • The purified and N-terminally deprotected peptide is loaded onto an automated protein sequencer.
  • The instrument performs the Edman degradation cycles automatically.
  • In the first cycle, the N-terminal amino acid (expected to be isoleucine) is cleaved and converted to its PTH derivative.

4. HPLC Analysis of PTH-Isoleucine:

  • The PTH-amino acid from the first cycle is automatically injected onto an HPLC system.
  • The retention time of the resulting peak is compared to a standard chromatogram of PTH-isoleucine. A match in retention time confirms the presence of isoleucine at the N-terminus.

5. Subsequent Cycles:

  • Subsequent cycles of Edman degradation will identify the following amino acids in the sequence, further confirming the integrity of the synthesized peptide.

    Edman Degradation Workflow for N-terminal Isoleucine Identification.

Method 2: Mass Spectrometry - The High-Throughput Alternative

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, it provides rapid and accurate determination of molecular weight and sequence information.

Principle of Mass Spectrometry for Peptide Sequencing

In a typical bottom-up proteomics workflow, the peptide is first ionized, most commonly by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting ions are then transferred to a mass analyzer, which separates them based on their m/z ratio. For sequencing, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion (the precursor ion) is selected and fragmented, and the m/z ratios of the resulting fragment ions (product ions) are measured. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.

Experimental Protocol: Validation of this compound Incorporation by LC-MS/MS

This protocol describes the validation of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Cleave and deprotect the peptide from the solid support as described for Edman degradation.
  • Lyophilize the crude peptide.
  • For LC-MS/MS analysis, the peptide can be analyzed in its crude form or after HPLC purification. Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS/MS Analysis:

  • Inject the peptide solution onto a reversed-phase LC column coupled to an electrospray ionization tandem mass spectrometer.
  • The peptide is separated from impurities by the LC system before entering the mass spectrometer.
  • Acquire a full scan MS spectrum to determine the molecular weight of the peptide. The observed molecular weight should match the theoretical mass of the peptide with the incorporated isoleucine.
  • Perform MS/MS analysis on the precursor ion corresponding to the target peptide.

3. Data Analysis:

  • The resulting MS/MS spectrum will show a series of fragment ions (typically b- and y-ions).
  • The mass difference between consecutive fragment ions is calculated to identify the amino acid sequence. The presence of a mass difference corresponding to isoleucine (or leucine (B10760876), as they are isobaric) at the expected position confirms its incorporation.
  • Specialized MS techniques, such as high-energy collisional dissociation (HCD) or electron transfer dissociation (ETD), can be used to generate specific fragment ions that can differentiate between leucine and isoleucine if required.[6][7]

    LC-MS/MS Workflow for Peptide Sequence Validation.

    Quantitative Data and Performance Comparison

The choice between Edman degradation and mass spectrometry often depends on the specific requirements of the analysis, including the need for quantitative data, throughput, and the level of sequence confirmation required.

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical degradation from the N-terminusMass-to-charge ratio measurement of intact peptides and their fragments
Quantitative Yield High cyclical efficiency (>99%), but overall yield can be affected by sample purity and handling.[1][8] The yield for the entire reaction has been estimated to be at least 75% for some proteins.[9]Relative quantification is straightforward, absolute quantification requires stable isotope-labeled standards.
Accuracy Very high for the first 30-50 amino acids of a pure peptide.[1]High mass accuracy. Sequence accuracy can be lower for de novo sequencing and for distinguishing isobaric residues like Leu/Ile without specialized methods.[6]
Throughput Low; one sample at a time, with each cycle taking approximately one hour.[10]High; can be automated for the analysis of many samples in a short period.
Sample Requirement Requires a highly purified peptide (typically pmol amounts).[1]Can analyze complex mixtures and requires smaller sample amounts (fmol to amol).
Fmoc Group Interference The N-terminal Fmoc group must be removed prior to analysis as it blocks the N-terminus.The Fmoc group can be observed as a modification, but it is typically removed during the standard cleavage and deprotection steps before MS analysis.
Cost High initial instrument cost and per-sample cost for reagents.High initial instrument cost, but per-sample cost can be lower for high-throughput applications.

Conclusion: Selecting the Right Tool for the Job

Both Edman degradation and mass spectrometry are invaluable techniques for validating the incorporation of this compound in synthetic peptides.

Edman degradation remains the gold standard for unambiguous N-terminal sequence confirmation of a purified peptide. Its stepwise nature provides definitive proof of the amino acid at each position, making it ideal for quality control and regulatory submissions where absolute sequence accuracy is critical.[11]

Mass spectrometry , on the other hand, offers a high-throughput and versatile approach. It is particularly well-suited for screening crude peptide products, analyzing complex peptide mixtures, and identifying a wide range of post-translational modifications. For routine validation of this compound incorporation where high throughput is desired, LC-MS/MS provides a rapid and reliable confirmation of the peptide's molecular weight and sequence.

Ultimately, the choice between these two powerful techniques will depend on the specific goals of the research, the available resources, and the required level of analytical detail. In many cases, a combination of both methods can provide the most comprehensive and robust validation of synthetic peptide integrity.

References

A Comparative Guide to Coupling Reagents for Fmoc-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered amino acids, such as isoleucine (Ile), is a critical challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of Fmoc-Ile-OH can impede the coupling reaction, leading to lower yields, decreased purity, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to overcoming these hurdles. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols to aid in the selection of the most effective reagent for your synthetic needs.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent directly impacts the success of incorporating this compound into a peptide sequence. The following table summarizes the performance of several common coupling reagents in terms of reaction yield, product purity, and the degree of racemization.

Coupling ReagentClassTypical Yield (%)Crude Purity (%)Racemization (%)Key AdvantagesPotential Drawbacks
HATU Uronium Salt>95High< 1.0[1]High efficiency, low racemization, effective for hindered amino acids.[2]Higher cost compared to some alternatives.
HCTU Uronium Salt>95HighLowHigh efficiency, more cost-effective than HATU.[3]Can cause guanidinylation of the N-terminal amino group if used in excess.[2]
COMU Uronium Salt>95HighLowHigh efficiency, safer (non-explosive) byproducts compared to HOBt-based reagents, soluble in a wide range of solvents.[4]Can also cause guanidinylation if used in excess.[4]
PyBOP Phosphonium Salt90-95Good to High~5.8[1]Good performance for many applications, avoids guanidinylation side reaction.[5]Can be less effective for highly hindered couplings compared to HATU/HCTU, higher racemization than HATU.
DIC/Oxyma Carbodiimide/ Additive85-95GoodLowCost-effective, low racemization.Generally slower reaction times compared to onium salts, potential for side reactions if not optimized.

Experimental Protocols

To ensure a valid comparison of coupling reagent performance, standardized experimental protocols are essential. The following methodologies outline the key steps for the coupling of this compound in SPPS.

General Protocol for a Comparative Coupling Reaction

This protocol is designed to compare the efficiency of different coupling reagents for the addition of this compound to a resin-bound peptide.

1. Resin Preparation:

  • Start with a pre-loaded Rink Amide resin with the desired peptide sequence, ensuring the N-terminal Fmoc group has been removed.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before use.

2. Reagent Preparation:

  • Prepare stock solutions of this compound, the coupling reagents to be tested (HATU, HCTU, COMU, PyBOP, and DIC), the appropriate base (e.g., N,N-diisopropylethylamine - DIPEA), and additive (OxymaPure for DIC) in DMF.

3. Coupling Reaction (to be performed in parallel for each reagent):

  • Divide the deprotected resin into equal portions for each coupling reagent.

  • To each portion, add the this compound solution (3 equivalents relative to resin loading).

  • Add the respective coupling reagent (3 equivalents) and base (6 equivalents of DIPEA) or DIC/Oxyma (3 equivalents each).

  • Allow the reactions to proceed for a standardized time (e.g., 1-2 hours) at room temperature with gentle agitation.

4. Washing:

  • After the coupling reaction, thoroughly wash the resin with DMF (3x) and then dichloromethane (B109758) (DCM) (3x) to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

  • Treat a dried sample of each resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

6. Analysis:

  • Analyze the crude peptide from each reaction by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and yield.

  • For racemization analysis, hydrolyze a sample of the purified peptide and analyze the amino acid enantiomers using a chiral column.

Mandatory Visualization

Experimental Workflow for Comparing Coupling Reagents

The following diagram illustrates the standardized workflow for the comparative evaluation of different coupling reagents for the coupling of this compound in SPPS.

G cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin Start with Deprotected Peptide-Resin Coupling_HATU HATU + DIPEA Resin->Coupling_HATU Divide Resin Coupling_HCTU HCTU + DIPEA Resin->Coupling_HCTU Divide Resin Coupling_COMU COMU + DIPEA Resin->Coupling_COMU Divide Resin Coupling_PyBOP PyBOP + DIPEA Resin->Coupling_PyBOP Divide Resin Coupling_DIC DIC + Oxyma Resin->Coupling_DIC Divide Resin Reagents Prepare Stock Solutions: - this compound - Coupling Reagents - Base/Additives Reagents->Coupling_HATU Add Reagents Reagents->Coupling_HCTU Add Reagents Reagents->Coupling_COMU Add Reagents Reagents->Coupling_PyBOP Add Reagents Reagents->Coupling_DIC Add Reagents Wash_Cleave Wash, Cleave & Deprotect Coupling_HATU->Wash_Cleave Coupling_HCTU->Wash_Cleave Coupling_COMU->Wash_Cleave Coupling_PyBOP->Wash_Cleave Coupling_DIC->Wash_Cleave HPLC RP-HPLC Analysis (Purity & Yield) Racemization Chiral Amino Acid Analysis (Racemization) Wash_Cleave->HPLC Wash_Cleave->Racemization

Caption: Comparative experimental workflow for this compound coupling.

Activation Pathways of Different Coupling Reagent Classes

The mechanism of action varies between the different classes of coupling reagents, which influences their reactivity and potential for side reactions.

G cluster_reagents Coupling Reagent Classes cluster_intermediates Activated Intermediates Carbodiimide Carbodiimide (e.g., DIC) O_Acylisourea O-Acylisourea (highly reactive) Carbodiimide->O_Acylisourea Activation Uronium Uronium Salt (e.g., HATU, HCTU, COMU) Active_Ester_U Active Ester (e.g., OAt, O-6-ClBt, Oxyma) Uronium->Active_Ester_U Activation Phosphonium Phosphonium Salt (e.g., PyBOP) Active_Ester_P Active Ester (e.g., OBt) Phosphonium->Active_Ester_P Activation Peptide_Bond Peptide Bond Formation O_Acylisourea->Peptide_Bond Reaction with Peptide-Resin Active_Ester_U->Peptide_Bond Reaction with Peptide-Resin Active_Ester_P->Peptide_Bond Reaction with Peptide-Resin Fmoc_Ile This compound Fmoc_Ile->Carbodiimide Fmoc_Ile->Uronium Fmoc_Ile->Phosphonium

Caption: Activation pathways for different coupling reagents.

References

Detecting Dipeptide Impurities in Fmoc-Ile-OH: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the synthesis of peptide-based therapeutics. Fmoc-Ile-OH, a fundamental building block in solid-phase peptide synthesis (SPPS), can contain various impurities, with dipeptides such as Fmoc-Ile-Ile-OH being a significant concern. These impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the final product's efficacy and safety. This guide provides a comparative overview of analytical methods for detecting dipeptide impurities in this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of Fmoc-amino acids and detecting dipeptide impurities are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification of impurities.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, and the need for structural information. Below is a summary of the most common techniques with their respective strengths and weaknesses.

Analytical Method Principle Advantages Disadvantages Typical Application
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Robust, widely available, good for routine purity checks.May have insufficient resolution for closely eluting impurities. UV detection is not specific.Routine quality control, purity assessment of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher equipment cost and complexity.Impurity profiling, identification of unknown impurities, method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative without a reference standard for the impurity.Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.Structural elucidation of impurities, quantification of known impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for determining the enantiomeric purity of this compound.Not the primary method for dipeptide impurity detection unless the dipeptide itself is chiral and needs separation from its stereoisomers.Enantiomeric purity testing of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is suitable for the routine analysis of this compound purity and the detection of dipeptide impurities, which are typically more hydrophobic and thus have a longer retention time than the corresponding amino acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[1]

  • Gradient: A linear gradient from 30% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

UPLC-MS for Dipeptide Impurity Identification and Quantification

This method offers high sensitivity and specificity, making it ideal for identifying and quantifying low-level dipeptide impurities.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient tailored to the separation of the Fmoc-amino acid and its potential dipeptide impurity. A typical starting point would be a linear gradient from 20% to 80% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The mass spectrometer should be set to scan for the expected m/z of this compound and the Fmoc-Ile-Ile-OH dipeptide.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute further with the initial mobile phase to a final concentration suitable for MS detection (e.g., 1-10 µg/mL).

Quantitative NMR (qNMR) for Impurity Quantification

qNMR can be used for the absolute quantification of impurities without the need for an impurity reference standard, provided a certified internal standard is used.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a volumetric flask to a known volume.

  • Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Identify unique, well-resolved signals for both the this compound and the dipeptide impurity.

    • Integrate the signals corresponding to a known number of protons for both the analyte and the impurity.

    • Calculate the molar ratio of the impurity to the main component.

Performance Data Comparison

The performance of each analytical method is critical for its application in a regulated environment. While specific data for Fmoc-Ile-Ile-OH in this compound is not extensively published, the following table provides typical performance characteristics for these methods in the context of peptide and amino acid analysis.

Parameter RP-HPLC with UV UPLC-MS qNMR
Limit of Detection (LOD) ~0.01% to 0.05% (area percent)< 0.01%~0.1% (molar percent)
Limit of Quantification (LOQ) ~0.05% to 0.1% (area percent)< 0.05%~0.3% (molar percent)
Accuracy Good (requires reference standard for impurity)Excellent (can use internal standards)Excellent (primary ratio method)
Precision (RSD) < 5%< 5%< 2%
Linearity (R²) > 0.99> 0.99> 0.99

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for efficient implementation. The following diagram illustrates the general process for detecting and characterizing dipeptide impurities in this compound.

Workflow for Dipeptide Impurity Analysis in this compound cluster_0 Sample Preparation cluster_1 Initial Screening & Purity Check cluster_2 Impurity Identification & Quantification cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution RPHPLC RP-HPLC with UV Detection Dissolution->RPHPLC Purity_Check Assess Purity & Detect Potential Impurities RPHPLC->Purity_Check UPLCMS UPLC-MS Analysis Purity_Check->UPLCMS If impurities detected qNMR qNMR Analysis Purity_Check->qNMR For structural confirmation & quantification Data_Analysis Data Interpretation & Calculation of Impurity Levels UPLCMS->Data_Analysis qNMR->Data_Analysis Report Generate Certificate of Analysis / Report Data_Analysis->Report

Caption: General workflow for the analysis of dipeptide impurities in this compound.

Conclusion

The detection and quantification of dipeptide impurities in this compound are crucial for ensuring the quality and consistency of synthetic peptides. RP-HPLC with UV detection serves as a robust method for routine purity assessment. For higher sensitivity, definitive identification, and quantification of low-level impurities, UPLC-MS is the method of choice. qNMR provides an excellent orthogonal technique for structural confirmation and absolute quantification. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development and regulatory expectations. By implementing well-characterized and validated analytical methods, researchers and manufacturers can ensure the high quality of their peptide-based products.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of Fmoc-protected amino acids is a critical quality attribute in peptide synthesis, directly impacting the purity and biological activity of the final peptide product.[1] For Fmoc-L-Isoleucine (Fmoc-Ile-OH), which possesses two chiral centers, ensuring high enantiomeric purity is paramount to prevent the incorporation of undesired stereoisomers such as its enantiomer (D-Ile) or diastereomers (D-allo-Ile and L-allo-Ile).[2] This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of this compound, with a focus on Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (GC).

Comparison of Analytical Methods

Chiral HPLC is a widely used technique for determining the enantiomeric purity of Fmoc-amino acids due to its speed, sensitivity, and ease of use.[1] Gas chromatography, often coupled with mass spectrometry (GC-MS), offers high resolution but typically requires derivatization of the analyte to ensure volatility.[3][4] Other notable methods include Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table summarizes the key performance attributes of Chiral HPLC and GC for the analysis of this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile derivatives of enantiomers on a chiral capillary column.
Sample Preparation Direct injection of the dissolved sample.Derivatization (e.g., esterification and acylation) is required.[3]
Common Chiral Stationary Phases Polysaccharide-based (e.g., Lux Cellulose-2), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T), Cinchona alkaloid-based (e.g., QN-AX).[1][5][6]Chiral stationary phases like Chirasil-L-Val.[4]
Resolution Baseline resolution is commonly achieved (Rs > 1.5).[1][6]High resolution, capable of separating all optical antipodes.[3]
Analysis Time Typically less than 30 minutes.[1]Can vary depending on the temperature program and column length.
Detection UV detection is common for Fmoc-protected amino acids.[1][3]Flame Ionization Detection (FID) or Mass Spectrometry (MS).[3]
Advantages Direct analysis, mild conditions, wide applicability.[1]High efficiency and sensitivity, especially with MS detection.[7]
Disadvantages Can be solvent-intensive.Derivatization adds complexity and potential for side reactions.[3]

Experimental Protocols

This protocol is based on a reversed-phase HPLC method using a polysaccharide-based chiral stationary phase, which has demonstrated successful separation of Fmoc-amino acid enantiomers.[1]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample: this compound standard and sample to be tested, dissolved in a suitable solvent (e.g., 50% Acetonitrile).[8]

2. Chromatographic Conditions:

  • Mode: Isocratic.[1]

  • Mobile Phase Composition: A suitable ratio of Mobile Phase A and B to achieve separation (e.g., a starting point could be 60:40 Acetonitrile:0.1% TFA in Water).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection Wavelength: 220 nm or 254 nm.[1][8]

  • Injection Volume: 5-10 µL.[1][8]

3. Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of Mobile Phase A and B. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of racemic Fmoc-DL-Ile-OH to determine the retention times of the L- and D-enantiomers.

  • Prepare the sample solution of this compound at a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the L- and D-isomers based on the retention times from the standard injection.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas of the L- and D-enantiomers.

This protocol outlines the general steps for GC analysis, which necessitates derivatization.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column (e.g., Chirasil-L-Val).[4]

  • Derivatization reagents (e.g., for esterification and acylation).[3]

  • Sample: this compound.

2. Derivatization Procedure:

  • The Fmoc protecting group may need to be removed, followed by esterification of the carboxylic acid and acylation of the amino group to create volatile derivatives.[3] This is a multi-step chemical process requiring careful execution to avoid racemization.

3. GC Conditions:

  • Injector Temperature: Optimized for the volatility of the derivatives.

  • Oven Temperature Program: A temperature gradient is typically used to separate the derivatives.

  • Carrier Gas: Helium or Hydrogen.

  • Detector Temperature: Optimized for the detector type (FID or MS).

4. Procedure:

  • Derivatize the this compound sample.

  • Inject the derivatized sample into the GC.

  • Separate the enantiomeric derivatives on the chiral column.

  • Detect the separated compounds.

  • Calculate the enantiomeric purity based on the peak areas.

Workflow for Enantiomeric Purity Assessment

The following diagram illustrates a typical workflow for assessing the enantiomeric purity of this compound, with a focus on the more direct Chiral HPLC method.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Standard Racemic Fmoc-DL-Ile-OH Standard Standard->Dissolution HPLC Inject into HPLC System (Chiral Stationary Phase) Dissolution->HPLC Separation Chromatographic Separation of Enantiomers HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Identification & Integration Chromatogram->PeakIntegration Calculation Calculate Enantiomeric Purity / ee% PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for assessing the enantiomeric purity of this compound using Chiral HPLC.

Conclusion

For routine and reliable assessment of the enantiomeric purity of this compound, Chiral HPLC is often the method of choice due to its direct analysis capabilities and established protocols.[1] It provides the necessary resolution and accuracy to meet the stringent purity requirements of peptide synthesis. While GC offers high separation efficiency, the additional derivatization step can introduce complexity and potential for analytical errors. The selection of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity.

References

A Researcher's Guide to Selecting Fmoc-Ile-OH: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to the success of solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acids, such as Fmoc-L-isoleucine (Fmoc-Ile-OH), directly impacts the yield and purity of the final peptide product.[1][2] This guide provides a framework for comparing the performance of this compound from various commercial suppliers, supported by experimental data and detailed methodologies.

The selection of a reliable supplier for this compound is a critical step in peptide synthesis. While most suppliers provide a certificate of analysis with purity data, typically determined by High-Performance Liquid Chromatography (HPLC), the actual performance can vary.[1] Key factors to consider are not just the percentage purity of the main compound but also the profile of impurities, as these can lead to challenging side reactions and difficult purification of the target peptide.[1][2]

Comparative Performance Data

To ensure the consistent quality of synthetic peptides, it is advisable to perform in-house quality control of Fmoc-amino acids from different suppliers. The following tables represent typical data that could be generated from a comparative study of this compound from three hypothetical commercial suppliers.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
HPLC Purity (%) > 99.5> 99.0> 99.8
Enantiomeric Purity (% L-isomer) 99.9599.8099.98
Fmoc-D-allo-Isoleucine (%) < 0.050.15< 0.02
Fmoc-β-Ala-Ile-OH Dipeptide (%) Not Detected0.08Not Detected
Free Fmoc-OH (%) 0.100.250.05
Residual Solvents (e.g., Ethyl Acetate) < 0.1%< 0.5%< 0.05%

Table 2: Performance in a Test Peptide Synthesis

A model pentapeptide (H-Gly-Ala-Ile-Phe-Val-NH₂) was synthesized to evaluate the coupling efficiency of this compound from each supplier.

ParameterSupplier ASupplier BSupplier C
Crude Peptide Purity (%) 85.278.592.1
Yield of Purified Peptide (%) 75.665.388.4
Ile Deletion Sequence (%) 0.82.50.3
Dipeptide (Ile-Ile) Insertion (%) Not Detected0.5Not Detected

Impact of Impurities on Peptide Synthesis

The quality of this compound can significantly influence the outcome of peptide synthesis. Even seemingly minor impurities can lead to the formation of by-products that are difficult to separate from the desired peptide.

  • Enantiomeric Impurities : The presence of the D-isomer of this compound will lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially affecting its biological activity.

  • Dipeptide Impurities : Fmoc-dipeptide impurities can be incorporated into the peptide, resulting in the insertion of an extra amino acid residue.[1]

  • β-Alanine Adducts : Impurities such as Fmoc-β-Ala-OH can arise during the manufacturing of Fmoc-amino acids and lead to the insertion of an unwanted β-alanine residue.[3][4]

  • Acetic Acid : Trace amounts of acetic acid can act as a capping agent, leading to chain termination and truncated peptide sequences.[1]

cluster_synthesis Solid-Phase Peptide Synthesis dipeptide Fmoc-Ile-Ile-OH coupling Coupling Step dipeptide->coupling Incorporation d_isomer Fmoc-D-allo-Ile-OH d_isomer->coupling Incorporation beta_ala Fmoc-β-Ala-OH beta_ala->coupling Incorporation free_fmoc Fmoc-OH free_fmoc->coupling Incomplete Coupling insertion Insertion (+1 AA) coupling->insertion d_peptide Diastereomeric Peptide coupling->d_peptide beta_peptide β-Ala Insertion coupling->beta_peptide deletion Deletion (-1 AA) coupling->deletion correct_peptide Correct Peptide coupling->correct_peptide

Impact of this compound impurities on SPPS.

Experimental Protocols

To obtain reliable comparative data, it is crucial to employ standardized experimental protocols.

HPLC Analysis of this compound Purity

This protocol outlines the method for determining the purity and impurity profile of incoming this compound raw material.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile (B52724).

  • Gradient : A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Sample Preparation : Dissolve this compound in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Test Peptide Synthesis

This protocol describes the synthesis of a model peptide to assess the coupling efficiency of this compound.

  • Peptide Sequence : H-Gly-Ala-Ile-Phe-Val-NH₂

  • Resin : Rink Amide resin (0.5 mmol/g loading).

  • Synthesis Scale : 0.1 mmol.

  • Deprotection : 20% piperidine (B6355638) in dimethylformamide (DMF) for 5 + 10 minutes.

  • Coupling :

    • Amino Acid : 5 equivalents of Fmoc-amino acid.

    • Coupling Reagent : 5 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base : 10 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Solvent : DMF.

    • Reaction Time : 1 hour.

  • Cleavage and Deprotection : Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5) for 2 hours.

  • Analysis : The crude peptide is analyzed by reverse-phase HPLC.

start Start: Select this compound from 3 Suppliers hplc_analysis 1. HPLC Purity Analysis of Raw Material start->hplc_analysis test_synthesis 2. Synthesize Model Peptide (e.g., G-A-I-F-V) hplc_analysis->test_synthesis crude_hplc 3. HPLC Analysis of Crude Peptide test_synthesis->crude_hplc data_compilation 4. Compile and Compare Data crude_hplc->data_compilation supplier_selection 5. Select Best Performing Supplier data_compilation->supplier_selection

References

comparative yield analysis using Fmoc-Ile-OH vs other protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Yield Analysis: Fmoc-Ile-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protected amino acids and coupling reagents is paramount to achieving high yields and purity of the final peptide product. Among the standard proteinogenic amino acids, those with bulky and sterically hindered side chains, such as isoleucine (Ile), present unique challenges. This guide provides a comparative analysis of the coupling efficiency of this compound relative to other protected amino acids, supported by experimental data and detailed protocols.

The steric hindrance caused by the β-branched side chain of isoleucine can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions. This can result in deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. Consequently, the synthesis of peptides containing isoleucine, particularly in sterically demanding sequences, often requires optimized protocols, including the use of highly efficient coupling reagents and longer reaction times.

Quantitative Data Presentation

To illustrate the impact of different coupling reagents on the synthesis of a challenging peptide sequence containing isoleucine, the acyl carrier protein (ACP) fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is often used as a model. The presence of multiple sterically hindered residues makes it a suitable candidate for evaluating coupling efficiency. The following table summarizes the crude peptide yield obtained in the synthesis of ACP(65-74) using various common coupling reagents.

Coupling ReagentAbbreviationYield of ACP(65-74) (%)Reference
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTU75[1]
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHATU82[1]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP78[1]
1-Chloro-2,4,6-trimethoxy-1,3,5-triazineTCTU87[1]

Note: The yields reported are for the crude peptide product and can vary based on the specific synthesis conditions, resin, and purification methods employed.

Experimental Protocols

To conduct a comparative yield analysis of this compound versus other protected amino acids, a standardized experimental protocol is crucial. The following protocol outlines a method for synthesizing a model peptide and quantifying the coupling efficiency of a specific Fmoc-amino acid.

Objective: To compare the coupling efficiency of this compound with that of a non-hindered amino acid (e.g., Fmoc-Ala-OH) and another hindered amino acid (e.g., Fmoc-Val-OH).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Val-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser test reagents

  • HPLC system for analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling completion using the Kaiser test. Wash the resin with DMF.

  • Second Amino Acid Coupling (Comparative Step):

    • Divide the resin into three equal portions in separate reaction vessels.

    • Vessel 1 (Alanine): Couple Fmoc-Ala-OH.

    • Vessel 2 (Isoleucine): Couple this compound.

    • Vessel 3 (Valine): Couple Fmoc-Val-OH.

    • Use the same molar excess of amino acid, coupling reagent, and base for all three reactions. Allow the couplings to proceed for a fixed time (e.g., 2 hours).

  • Quantification of Unreacted Amines (Optional): After the coupling step, a small sample of resin from each vessel can be taken to quantify the unreacted free amines using a colorimetric assay (e.g., picric acid or TNBS test) to determine the coupling efficiency.

  • Capping (Optional but Recommended): To prevent the formation of deletion peptides from unreacted amines, cap the remaining free amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Final Deprotection: Remove the N-terminal Fmoc group from all three peptide-resins using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resins with DCM and dry them. Treat each resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the peptides in cold diethyl ether, centrifuge, and wash the peptide pellets with cold ether. Lyophilize the crude peptides.

  • Analysis: Analyze the crude peptides by reverse-phase HPLC. Compare the peak areas of the desired dipeptides (Gly-Ala, Gly-Ile, Gly-Val) to assess the relative yields.

Visualization of the Experimental Workflow

Comparative_Yield_Analysis cluster_preparation Resin Preparation cluster_comparison Comparative Coupling cluster_finalization Peptide Finalization & Analysis Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH Deprotect1->Couple_Gly Split Split Resin into 3 Portions Couple_Gly->Split Couple_Ala Couple Fmoc-Ala-OH Split->Couple_Ala Couple_Ile Couple this compound Split->Couple_Ile Couple_Val Couple Fmoc-Val-OH Split->Couple_Val Deprotect2 Final Fmoc Deprotection Couple_Ala->Deprotect2 Couple_Ile->Deprotect2 Couple_Val->Deprotect2 Cleave Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Analyze HPLC Analysis Cleave->Analyze

Caption: Experimental workflow for the comparative yield analysis of different Fmoc-amino acids.

Conclusion

The selection of appropriate coupling strategies is critical when dealing with sterically hindered amino acids like isoleucine. While this compound is a standard building block in peptide synthesis, its incorporation can be less efficient than that of smaller, non-β-branched amino acids. The data from model syntheses, such as that of the ACP(65-74) fragment, demonstrate that the choice of coupling reagent can significantly influence the overall yield. For peptides containing multiple hindered residues, the use of potent activating reagents like HATU or TCTU is often beneficial. Researchers should consider performing preliminary small-scale syntheses to optimize coupling conditions for particularly challenging sequences to maximize the final peptide yield and purity.

References

Fmoc-Ile-OH in Peptide Synthesis: A Comparative Guide to Overcoming Challenges in Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered and hydrophobic amino acids like isoleucine presents a significant challenge. The standard building block, Fmoc-L-Isoleucine-OH (Fmoc-Ile-OH), while widely used, can lead to incomplete coupling reactions, increased aggregation of the growing peptide chain, and a higher risk of racemization, ultimately impacting the yield and purity of the final peptide. This guide provides a comprehensive comparison of this compound with alternative strategies, supported by experimental data, to aid in the successful synthesis of complex peptides.

Isoleucine's β-branched side chain poses a steric hindrance that can impede the approach of the activated amino acid to the growing peptide chain, slowing down or preventing the formation of the peptide bond. This issue is often exacerbated in "difficult sequences," which are rich in hydrophobic residues and prone to forming secondary structures like β-sheets on the solid support. This aggregation can further limit reagent accessibility, leading to lower yields and the accumulation of deletion sequences.

To address these challenges, several alternative strategies have been developed. This guide will focus on the comparison of this compound with two primary alternatives: the use of pseudoproline dipeptides and backbone protection with Dmb-dipeptides.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from studies on the synthesis of challenging peptides, offering a comparison of coupling efficiency, crude product purity, and racemization levels.

Table 1: Comparison of Coupling Reagents for this compound in the Synthesis of Acyl Carrier Protein (65-74) Fragment

Coupling ReagentCoupling TimeCrude Purity (%)Key Observations
HATUShort~83High efficiency with shorter coupling times.
HCTULong~83High efficiency with longer coupling times.
PyBOPShort~48Incomplete coupling of isoleucine residues observed.[1]
PyOximShort~19Significant incomplete coupling of isoleucine.[1]

Table 2: Performance of Alternative Strategies in the Synthesis of Aggregation-Prone Peptides

StrategyPeptide SequencePurity/YieldReference
Standard this compound Amyloid-β (1-42)Low yield and purity due to aggregation.[2]
Pseudoproline Dipeptide Model PeptideSignificantly improved yield and purity.[3]
Dmb-Dipeptide Model PeptideHigh yield and reduced aggregation.[4][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these strategies for specific research needs.

Protocol 1: Standard Fmoc-SPPS using this compound with HATU

This protocol outlines a standard procedure for solid-phase peptide synthesis using HATU as the coupling agent, which has shown good performance with this compound.[1]

Materials:

  • Rink Amide resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation and Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: SPPS using a Pseudoproline Dipeptide

This protocol describes the incorporation of a pseudoproline dipeptide to disrupt aggregation.

Materials:

  • Fmoc-Xaa-Ile(ψPro)-OH dipeptide (where Xaa is the preceding amino acid)

  • Other reagents and solvents as in Protocol 1.

Procedure:

  • Follow the standard SPPS protocol (Protocol 1) for the synthesis of the peptide chain up to the residue preceding the isoleucine.

  • Pseudoproline Dipeptide Coupling:

    • For the coupling of the isoleucine and the preceding residue, use the pre-formed Fmoc-Xaa-Ile(ψPro)-OH dipeptide.

    • Activate and couple the pseudoproline dipeptide using the same procedure as for a single amino acid (Step 3 in Protocol 1).

  • Continue with the standard SPPS protocol for the remaining amino acids. The pseudoproline moiety is stable during the synthesis and is cleaved during the final TFA cleavage step, yielding the native peptide sequence.

Protocol 3: SPPS using a Dmb-Dipeptide

This protocol details the use of a Dmb-dipeptide for backbone protection to prevent aggregation.

Materials:

  • Fmoc-Xaa-(Dmb)Ile-OH dipeptide

  • Other reagents and solvents as in Protocol 1.

Procedure:

  • Follow the standard SPPS protocol (Protocol 1) for the synthesis of the peptide chain up to the residue preceding the Dmb-modified isoleucine.

  • Dmb-Dipeptide Coupling:

    • Use the Fmoc-Xaa-(Dmb)Ile-OH dipeptide for the coupling step.

    • Activate and couple the Dmb-dipeptide as described in Step 3 of Protocol 1.

  • Continue with the standard SPPS protocol. The Dmb group is removed during the final TFA cleavage.

Visualization of Key Processes

To better understand the workflows and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_standard Standard this compound Synthesis cluster_alternative Alternative Strategies Resin_S Resin Swelling Deprotection_S Fmoc Deprotection (Piperidine/DMF) Resin_S->Deprotection_S Coupling_S This compound Coupling (HATU/DIPEA/DMF) Deprotection_S->Coupling_S Washing_S Washing Coupling_S->Washing_S Washing_S->Deprotection_S Next Cycle Cleavage_S Cleavage & Deprotection (TFA Cocktail) Washing_S->Cleavage_S Final Cycle Purification_S RP-HPLC Purification Cleavage_S->Purification_S Resin_A Resin Swelling Deprotection_A Fmoc Deprotection Resin_A->Deprotection_A Coupling_A Alternative Coupling (Pseudoproline or Dmb-Dipeptide) Deprotection_A->Coupling_A Washing_A Washing Coupling_A->Washing_A Washing_A->Deprotection_A Next Cycle Cleavage_A Cleavage & Deprotection Washing_A->Cleavage_A Final Cycle Purification_A RP-HPLC Purification Cleavage_A->Purification_A

Figure 1. Comparative experimental workflows for standard and alternative SPPS.

aggregation_prevention cluster_problem Problem: Peptide Aggregation cluster_solution Solutions Aggregation Growing Peptide Chains Inter-chain H-bonding β-Sheet Formation Insoluble Aggregates Consequences Poor Reagent Diffusion Incomplete Coupling Lower Yield & Purity Aggregation->Consequences Leads to Pseudoproline Pseudoproline Dipeptide Introduces 'Kink' in Backbone Disrupts Secondary Structure Dmb Dmb-Dipeptide Backbone Protection Prevents H-bonding

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Ile-OH (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine), a common reagent in peptide synthesis.

This compound is not classified as a hazardous substance; however, responsible disposal is necessary to maintain a safe working environment and comply with regulations.[1] The primary principle is to handle all chemical waste in accordance with good industrial hygiene and safety practices and to follow all applicable local, regional, and national regulations.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent contact with skin and eyes and to avoid inhalation of dust.

PPE CategorySpecific Recommendations
Hand Protection Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Eye/Face Protection Use safety glasses with side-shields.
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection A dust mask is recommended when handling large quantities.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically to ensure safety and compliance.

  • Initial Assessment : Determine if the this compound waste is contaminated with other hazardous substances. If it is, the disposal procedure for the hazardous contaminant(s) must be followed.

  • Small Quantities (Uncontaminated) : For small, uncontaminated quantities of solid this compound, the material can be carefully swept up, avoiding dust formation, and placed in a designated, labeled container for non-hazardous chemical waste.[1]

  • Large Quantities (Uncontaminated) : For larger quantities, it is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. They can provide information on the appropriate waste streams and disposal vendors.

  • Contaminated Waste : If this compound is contaminated with hazardous solvents or other chemicals, it must be treated as hazardous waste. The waste mixture should be collected in a compatible, sealed, and properly labeled container. The label should clearly identify all components of the waste mixture.

  • Waste Storage : Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[1]

  • Final Disposal : Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods in compliance with applicable regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the waste contaminated with hazardous substances? A->B C Treat as non-hazardous chemical waste B->C No D Treat as hazardous waste B->D Yes E Package in a labeled container for non-hazardous waste C->E F Collect in a compatible, sealed, and labeled container identifying all components D->F G Store in a designated waste area E->G F->G H Dispose of through a licensed waste disposal service in accordance with local regulations G->H

This compound Disposal Decision Flowchart

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to safety and environmental responsibility.

References

Personal protective equipment for handling Fmoc-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Ile-OH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (this compound). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Physical and Chemical Properties

This compound is a white crystalline powder commonly used in solid-phase peptide synthesis.[1] Understanding its properties is the first step toward safe handling.

PropertyValueSource
CAS Number 71989-23-6[2][3][4]
Molecular Formula C21H23NO4[2][3][5]
Molecular Weight 353.41 g/mol [3][4]
Melting Point 145-147 °C[1][3][4]
Storage Temperature 2-8°C[4]
Solubility Soluble in methanol[1]
Personal Protective Equipment (PPE)

A risk assessment should be conducted for all activities involving this compound to determine the necessary PPE.[6] The following are the minimum recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.Protects against dust particles and splashes.[3][7]
Skin Protection Chemically resistant gloves (e.g., Nitrile). Lab coat.Prevents skin contact with the chemical.[3][7]
Respiratory Protection NIOSH (US) or CEN (EU) approved dust mask (e.g., N95)Required when handling large quantities or when dust formation is likely.[4][7]

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[3][7] The recommended storage temperature is 2-8°C.[4]

2. Preparation for Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7]

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Weighing and Dispensing:

  • Handle this compound as a solid to avoid creating dust.

  • Use a spatula or other appropriate tool to transfer the powder.

  • Close the container tightly after each use to prevent contamination and exposure.[3]

4. Use in Peptide Synthesis:

  • This compound is a standard reagent for incorporating isoleucine into peptide sequences.[8]

  • The Fmoc protecting group is typically removed using a weak base, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF).[9]

  • All reactions should be carried out in a chemical fume hood.

5. Spills and Decontamination:

  • In case of a spill, evacuate the area if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][7]

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • For large spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all unused this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.

2. Chemical Inactivation (If Applicable):

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed disposal company.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[3][7]

  • All disposal activities must comply with local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Assess Risks B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh this compound C->D Proceed when safe E Perform Experiment (e.g., Peptide Synthesis) D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Dispose of Waste via Licensed Contractor G->H I Spill Occurs J Follow Spill Protocol: Sweep up solid, avoid dust I->J K Seek Medical Attention (if exposed) I->K If contact occurs J->G

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ile-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Ile-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.